Ethyl (5-formyl-2-methoxyphenoxy)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(5-formyl-2-methoxyphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-3-16-12(14)8-17-11-6-9(7-13)4-5-10(11)15-2/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYPNIHUTHAJGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC(=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366971 | |
| Record name | ethyl (5-formyl-2-methoxyphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51336-38-0 | |
| Record name | ethyl (5-formyl-2-methoxyphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl (5-formyl-2-methoxyphenoxy)acetate from Guaiacol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, two-part methodology for the synthesis of Ethyl (5-formyl-2-methoxyphenoxy)acetate, a valuable scaffold in medicinal chemistry and organic synthesis. The synthesis originates from the readily available starting material, guaiacol (2-methoxyphenol). The first part of the synthesis focuses on the regioselective formylation of guaiacol to produce the key intermediate, vanillin (4-hydroxy-3-methoxybenzaldehyde), primarily via the Reimer-Tiemann reaction. The underlying mechanism, experimental protocol, and alternative synthetic routes are discussed. The second part details the subsequent O-alkylation of vanillin using the Williamson ether synthesis to yield the target molecule. This section elucidates the SN2 mechanism, provides a field-proven protocol, and discusses the critical parameters that ensure high yield and purity. This document is structured to provide not only procedural steps but also the causal reasoning behind experimental choices, empowering researchers to adapt and troubleshoot the synthesis effectively.
Strategic Overview: A Two-Step Approach
The synthesis of Ethyl (5-formyl-2-methoxyphenoxy)acetate from guaiacol is most efficiently executed through a two-step process. This strategy hinges on the initial introduction of a formyl (-CHO) group onto the guaiacol ring, followed by the etherification of the phenolic hydroxyl group.
-
Formylation: The selective introduction of a formyl group onto the aromatic ring of guaiacol at the position para to the hydroxyl group yields vanillin. The Reimer-Tiemann reaction is a classic and effective method for this transformation.[1][2]
-
Etherification: The phenolic hydroxyl of the vanillin intermediate is then alkylated using an ethyl haloacetate via the Williamson ether synthesis, a robust and reliable method for forming ether linkages.[3][4]
Caption: Mechanism of the Reimer-Tiemann reaction.
Experimental Protocol: Reimer-Tiemann Formylation
This protocol is adapted from established procedures for the formylation of phenols and guaiacol specifically. [5][6] Materials:
-
Guaiacol (2-methoxyphenol)
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), dilute
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
Prepare a solution of sodium hydroxide (e.g., 2.5 molar equivalents) in water in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.
-
Add guaiacol (1 molar equivalent) to the stirred NaOH solution.
-
Heat the mixture to 60-70°C in a water bath. [5]4. Slowly add chloroform (1.2-1.5 molar equivalents) dropwise from the dropping funnel over 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature. [7]5. After the addition is complete, continue stirring the mixture at 60-70°C for an additional 2-3 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature. The excess chloroform can be removed via steam distillation or carefully under reduced pressure.
-
Carefully acidify the cooled, dark reaction mixture with dilute HCl or H₂SO₄ until it is acidic (pH ~2-3). This will precipitate the crude product.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude solid by vacuum filtration and wash with cold water.
-
Purify the crude vanillin by recrystallization from hot water or an ethanol/water mixture to yield off-white to pale yellow crystals.
Discussion and Authoritative Grounding
The Reimer-Tiemann reaction is advantageous as it is a one-pot synthesis that does not require anhydrous conditions. [8]However, yields can be moderate, and the formation of isomers (like o-vanillin) is possible. The strong ortho-para directing ability of the phenoxide group favors the desired para-substitution, but separation from the ortho-isomer may be necessary for very high purity applications. [5] For industrial-scale synthesis of vanillin from guaiacol, higher-yielding methods are often employed. The Riedel process, which involves the condensation of guaiacol with glyoxylic acid followed by oxidation, is a prominent example that avoids the use of chlorinated solvents and offers better yields. [9][10]
Part II: Etherification of Vanillin to Ethyl (5-formyl-2-methoxyphenoxy)acetate
With the vanillin intermediate in hand, the final step is the formation of the ether linkage. The Williamson ether synthesis is the archetypal method for this transformation.
Core Mechanism: Williamson Ether Synthesis
This reaction is a classic bimolecular nucleophilic substitution (SN2) reaction. [3]It involves the reaction of a phenoxide ion (the nucleophile) with an alkyl halide (the electrophile).
The mechanism proceeds as follows:
-
Phenoxide Formation: A moderately strong base, such as potassium carbonate (K₂CO₃), deprotonates the phenolic hydroxyl group of vanillin to form the more nucleophilic potassium vanillinate. [11]2. SN2 Attack: The vanillinate anion performs a backside attack on the electrophilic carbon atom of ethyl chloroacetate or ethyl bromoacetate. This concerted step displaces the halide ion (Cl⁻ or Br⁻) as a leaving group, forming the C-O ether bond. [12] The use of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile, is crucial. These solvents solvate the cation (K⁺) but not the nucleophilic anion, leaving it "naked" and highly reactive, thereby accelerating the rate of the SN2 reaction. [4][11]
Caption: Mechanism of the Williamson ether synthesis.
Experimental Protocol: Williamson Etherification
This protocol is based on well-established procedures for the O-alkylation of phenols. [11][13] Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Ethyl bromoacetate or Ethyl chloroacetate
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate (1.5-2.0 molar equivalents) in DMF (or acetonitrile) in a round-bottom flask, add vanillin (1 molar equivalent).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the phenoxide salt.
-
Add ethyl bromoacetate (1.1-1.2 molar equivalents) dropwise to the suspension.
-
Heat the reaction mixture to 60-80°C and stir for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC). [13]5. After the reaction is complete (as indicated by the consumption of vanillin), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate. [13]7. Combine the organic layers and wash with water, followed by brine, to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude residue can be purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) or by recrystallization to afford Ethyl (5-formyl-2-methoxyphenoxy)acetate as a pure solid. [11]
Discussion and Authoritative Grounding
The Williamson ether synthesis is highly effective for this transformation because it involves a primary alkyl halide (ethyl bromoacetate), which is ideal for an SN2 reaction and minimizes the risk of the competing E2 elimination side reaction. [4]The choice of a weak base like K₂CO₃ is sufficient to deprotonate the acidic phenol without causing hydrolysis of the ester group on the alkylating agent or the product. [11]Using a polar aprotic solvent like DMF is known to significantly increase the reaction rate and often leads to high yields, with reports of similar reactions reaching over 90%. [11][14]
Summary of Key Parameters and Data
| Parameter | Step 1: Reimer-Tiemann Formylation | Step 2: Williamson Etherification |
| Starting Material | Guaiacol | Vanillin |
| Key Reagents | CHCl₃, NaOH | Ethyl bromoacetate, K₂CO₃ |
| Solvent | Water (biphasic system) [1] | DMF or Acetonitrile [11] |
| Temperature | 60-70°C [5] | 60-80°C [13] |
| Typical Reaction Time | 3-5 hours | 4-6 hours |
| Workup | Acidification, Filtration | Liquid-Liquid Extraction |
| Purification | Recrystallization | Column Chromatography / Recrystallization |
| Expected Yield | 40-60% | 80-95% |
Safety and Handling
-
Guaiacol: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.
-
Chloroform: Suspected carcinogen. Toxic if swallowed, inhaled, or in contact with skin. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Ethyl Bromoacetate: Lachrymator. Toxic and corrosive. Handle only in a fume hood.
-
DMF: A potential reproductive toxin. Avoid inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work. Proper engineering controls (fume hood) and PPE (gloves, safety glasses, lab coat) are mandatory. Dispose of all chemical waste in accordance with institutional and local regulations.
References
-
Suryanto, S., Putra, A. P., & Muliadi, M. (2024). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2-METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Walailak Journal of Chemistry, 7(2), 238-251. [Link]
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The Royal Society of Chemistry. (n.d.). Contents. RSC. Retrieved from [Link]
-
Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. Retrieved from [Link]
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Allen Digital. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Allen Career Institute. Retrieved from [Link]
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]
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Li, S., et al. (2022). Multifunctional Nonisocyanate Polyurethane with Closed-Loop Recyclability Derived from Fully Biomass Resources. ACS Applied Polymer Materials, 4(2), 1196–1205. [Link]
-
Suryanto, et al. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl (2-methoxyphenoxy)acetate. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Formyl-2-methoxyphenyl Acetate. PubChem Compound Database. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN107814691B - Method for synthesizing ethylguaiacol.
- Google Patents. (n.d.). CN102040495A - Method for synthesizing vanillin by using glyoxylic acid and guaiacol together.
-
ResearchGate. (n.d.). Industrial production of vanillin from guaiacol. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2020). Reimer–Tiemann reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]
-
Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Retrieved from [Link]
- Google Patents. (n.d.). CN115925524A - Method for preparing vanillin from 4-methyl guaiacol.
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"Ethyl (5-formyl-2-methoxyphenoxy)acetate" CAS number 51336-38-0
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An In-Depth Technical Guide to the Chemical Properties of Ethyl (5-formyl-2-methoxyphenoxy)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Ethyl (5-formyl-2-methoxyphenoxy)acetate. As a vanillin derivative, this compound holds significant interest for researchers in medicinal chemistry and organic synthesis, serving as a versatile building block for the development of novel therapeutic agents and other functional molecules. This document is intended to be a valuable resource, offering both foundational knowledge and practical insights into the handling and utilization of this compound.
Introduction and Nomenclature
Ethyl (5-formyl-2-methoxyphenoxy)acetate, a member of the alkoxy-substituted benzaldehyde family, is a derivative of vanillin, a well-known flavoring agent with a wide range of biological activities.[1] The presence of multiple functional groups—an aldehyde, an ether, and an ester—within its structure makes it a valuable intermediate in organic synthesis. These functional groups offer multiple sites for chemical modification, allowing for the creation of a diverse library of derivatives.[2]
Systematic IUPAC Name: ethyl 2-(5-formyl-2-methoxyphenoxy)acetate
Common Synonyms:
-
ethyl (5-formyl-2-methoxyphenoxy)acetate
-
Acetic acid, 2-(5-formyl-2-methoxyphenoxy)-, ethyl ester
CAS Number: 51336-38-0
Molecular Formula: C₁₂H₁₄O₅
Molecular Weight: 238.24 g/mol
Below is a diagram illustrating the chemical structure of Ethyl (5-formyl-2-methoxyphenoxy)acetate.
Caption: Chemical structure of Ethyl (5-formyl-2-methoxyphenoxy)acetate.
Physicochemical Properties
A summary of the key physicochemical properties of Ethyl (5-formyl-2-methoxyphenoxy)acetate is provided in the table below. It is important to note that while some of these properties are experimentally determined, others are computed estimates and should be used as a guide.
| Property | Value | Source |
| Molecular Weight | 238.24 g/mol | |
| Molecular Formula | C₁₂H₁₄O₅ | |
| XLogP3 | 1.6 | |
| Topological Polar Surface Area | 61.8 Ų | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 5 | |
| Rotatable Bond Count | 7 |
Note: The properties listed above are based on available data and computational models and should be confirmed by experimental analysis where critical.
Synthesis and Purification
The primary synthetic route to Ethyl (5-formyl-2-methoxyphenoxy)acetate is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.[3] In this specific synthesis, the phenolic hydroxyl group of 4-hydroxy-3-methoxybenzaldehyde (vanillin) is deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile to displace the halide from an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate.[4]
The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions. Common bases include potassium carbonate or sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often employed.[4]
The following diagram illustrates the general workflow for the Williamson ether synthesis of Ethyl (5-formyl-2-methoxyphenoxy)acetate.
Caption: General workflow for the synthesis of Ethyl (5-formyl-2-methoxyphenoxy)acetate.
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of 4-hydroxy-3-methoxybenzaldehyde (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5-2 equivalents).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes, then add ethyl chloroacetate (1.1-1.2 equivalents) dropwise.
-
Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Workup: After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Ethyl (5-formyl-2-methoxyphenoxy)acetate.
Spectral Analysis
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton (typically downfield, around 9.8-10.0 ppm), the methoxy group protons (a singlet around 3.9 ppm), the methylene protons of the acetate moiety (a singlet around 4.7 ppm), and the ethyl group protons (a quartet and a triplet).
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the aldehyde and ester groups (typically in the range of 165-190 ppm), the aromatic carbons, the methoxy carbon, and the carbons of the ethyl acetate moiety.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the aldehyde and ester groups (around 1680-1750 cm⁻¹). Other characteristic peaks would include C-O stretching for the ether and ester linkages, and C-H stretching for the aromatic and aliphatic protons.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 238, along with characteristic fragmentation patterns corresponding to the loss of the ethoxy group, the entire ester side chain, or the formyl group.
Chemical Reactivity
The chemical reactivity of Ethyl (5-formyl-2-methoxyphenoxy)acetate is primarily dictated by its three functional groups: the aromatic aldehyde, the ether linkage, and the ethyl ester.
-
Aldehyde Group: The aldehyde functionality is a key site for a variety of chemical transformations. It can undergo nucleophilic addition reactions, condensation reactions (e.g., with amines to form Schiff bases or with active methylene compounds in Knoevenagel or aldol condensations), oxidation to a carboxylic acid, and reduction to an alcohol.[5][6] The reactivity of the aldehyde is influenced by the electron-donating methoxy group on the aromatic ring.
-
Ether Linkage: The ether bond is generally stable under most reaction conditions but can be cleaved under harsh acidic conditions (e.g., with HBr or HI).
-
Ester Group: The ethyl ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, (5-formyl-2-methoxyphenoxy)acetic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.
The following diagram illustrates some of the key reactive sites on the molecule.
Caption: Key reactive sites of Ethyl (5-formyl-2-methoxyphenoxy)acetate.
Potential Applications in Research and Development
As a derivative of vanillin, Ethyl (5-formyl-2-methoxyphenoxy)acetate is a promising scaffold for the development of new therapeutic agents. Vanillin and its derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[7]
The aldehyde group can be readily converted into other functional groups or used as a handle to link the molecule to other pharmacophores, creating hybrid molecules with potentially enhanced or novel biological activities. For instance, the formation of Schiff bases from the aldehyde group is a common strategy in the design of new bioactive compounds.[8] The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can improve water solubility or serve as a point for further derivatization.
Alkoxy-substituted benzaldehydes are important intermediates in the pharmaceutical and agrochemical industries.[1] Therefore, Ethyl (5-formyl-2-methoxyphenoxy)acetate can serve as a valuable starting material for the synthesis of more complex molecules with potential applications in these fields.
Conclusion
Ethyl (5-formyl-2-methoxyphenoxy)acetate is a multifunctional organic compound with significant potential as a building block in organic synthesis, particularly in the field of medicinal chemistry. Its synthesis via the Williamson ether reaction is a well-understood and scalable process. The presence of aldehyde, ether, and ester functional groups provides a rich platform for chemical modification, enabling the creation of a diverse range of derivatives. Further research into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.
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Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
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BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]
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Chemistry LibreTexts. 11.8: Williamson Ether Synthesis. [Link]
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ACS Publications. Chemical Adducts of Reactive Flavor Aldehydes Formed in E-Cigarette Liquids Are Cytotoxic and Inhibit Mitochondrial Function in Respiratory Epithelial Cells. [Link]
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ResearchGate. Reversible protection of the aldehyde group of the vanillin molecule by... | Download Scientific Diagram. [Link]
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ACS Publications. The Role of Functional Groups in the Atmospheric Oxidation of Vanillin: Mechanism and Kinetic Study. [Link]
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MDPI. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. [Link]
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PubMed. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. [Link]
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RSC Publishing. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. [Link]
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The Synthesis and Evaluation of Vanillin Derivatives as the Fruit fly Attractant. [Link]
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Primary Information Services. Ethyl Vanillin - General, Process, Technology, Company Profiles, Patent, Material Safety Data Sheet, Report. [Link]
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The Versatile Precursor: A Technical Guide to Ethyl (5-formyl-2-methoxyphenoxy)acetate in Heterocyclic Synthesis
Abstract
This technical guide provides an in-depth exploration of ethyl (5-formyl-2-methoxyphenoxy)acetate, a highly versatile and strategically important starting material in the synthesis of a diverse array of heterocyclic compounds. We will delve into the synthesis of this key precursor, followed by a detailed examination of its application in the construction of medicinally relevant scaffolds, including benzofurans, quinolines, and benzoxazines. This document is intended for researchers, chemists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Strategic Importance of Ethyl (5-formyl-2-methoxyphenoxy)acetate
The pursuit of novel heterocyclic scaffolds remains a cornerstone of modern medicinal chemistry and drug discovery. These cyclic compounds form the core of a vast number of pharmaceuticals, agrochemicals, and functional materials. The strategic design of starting materials that offer multiple points of reactivity is paramount for the efficient and divergent synthesis of complex molecular architectures. Ethyl (5-formyl-2-methoxyphenoxy)acetate emerges as a particularly valuable precursor due to the orthogonal reactivity of its functional groups: an aromatic aldehyde, a methoxy-activated phenyl ring, and an ethyl acetate moiety. This unique combination allows for a range of classical and multicomponent reactions to be employed for the construction of diverse heterocyclic systems. This guide will illuminate the pathways to harness the synthetic potential of this remarkable building block.
Synthesis and Characterization of the Starting Material
The efficient synthesis of ethyl (5-formyl-2-methoxyphenoxy)acetate is crucial for its widespread application. A robust and scalable method involves the Williamson ether synthesis, a well-established and reliable transformation in organic chemistry.
Synthetic Pathway
The synthesis commences with the readily available and inexpensive 3-hydroxy-4-methoxybenzaldehyde (isovanillin). The phenolic hydroxyl group is deprotonated with a suitable base, typically potassium carbonate, to form the corresponding phenoxide. This nucleophilic phenoxide then undergoes an SN2 reaction with ethyl chloroacetate to furnish the desired product.
Caption: Synthetic route to the target starting material.
Experimental Protocol: Synthesis of Ethyl (5-formyl-2-methoxyphenoxy)acetate
Materials:
-
3-Hydroxy-4-methoxybenzaldehyde (Isovanillin)
-
Ethyl chloroacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 3-hydroxy-4-methoxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford ethyl (5-formyl-2-methoxyphenoxy)acetate as a solid.
Table 1: Characterization Data
| Property | Value |
| Molecular Formula | C₁₂H₁₄O₅ |
| Molecular Weight | 238.24 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in EtOAc, CH₂Cl₂, acetone |
| ¹H NMR | Consistent with structure |
| ¹³C NMR | Consistent with structure |
Application in Benzofuran Synthesis via Perkin Cyclization
A prominent application of ethyl (5-formyl-2-methoxyphenoxy)acetate is in the synthesis of substituted benzofurans. This is achieved through a Perkin-type intramolecular cyclization. A key prerequisite for this transformation is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Hydrolysis to 2-(5-formyl-2-methoxyphenoxy)acetic acid
The ester can be efficiently hydrolyzed under acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred to avoid potential complications with the aldehyde functionality under strongly basic conditions.
Caption: Hydrolysis of the ethyl ester to the carboxylic acid.
Experimental Protocol: Hydrolysis
Materials:
-
Ethyl (5-formyl-2-methoxyphenoxy)acetate
-
Sulfuric acid (H₂SO₄), concentrated
-
Water
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve ethyl (5-formyl-2-methoxyphenoxy)acetate (1.0 eq) in a mixture of water and concentrated sulfuric acid.
-
Reflux the mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(5-formyl-2-methoxyphenoxy)acetic acid.
Perkin Cyclization to Benzofuran
The resulting 2-(5-formyl-2-methoxyphenoxy)acetic acid can undergo an intramolecular Perkin condensation to form the benzofuran ring system. This reaction is typically promoted by a base and an acid anhydride.
Caption: Mechanism of Perkin cyclization to form a benzofuran.
Proposed Synthesis of Quinolines via Friedländer Annulation
The presence of the o-formylphenoxyacetate moiety provides a masked o-aminoaryl aldehyde equivalent, which is a key component for the Friedländer annulation, a powerful method for quinoline synthesis. The proposed strategy involves the reaction of ethyl (5-formyl-2-methoxyphenoxy)acetate with a primary amine, which could lead to an in situ formation of an enamine or an imine, followed by cyclization. A more direct approach would involve the initial conversion of the starting material to an o-aminoaryl aldehyde derivative.
Plausible Synthetic Route
A plausible, albeit multi-step, route would involve the reduction of a nitro group introduced ortho to the formyl group, followed by the Friedländer reaction. However, a more convergent approach could involve a direct condensation-cyclization cascade. For the purpose of this guide, we propose a hypothetical yet mechanistically sound one-pot reaction.
Caption: Proposed pathway for quinoline synthesis.
Envisioned Benzoxazine Synthesis
Benzoxazines are a class of heterocyclic compounds typically synthesized from a phenol, a primary amine, and formaldehyde. The structure of ethyl (5-formyl-2-methoxyphenoxy)acetate, after a strategic modification, can serve as the phenolic aldehyde component in a Mannich-like condensation reaction. The key transformation would be the demethylation of the methoxy group to reveal a free hydroxyl group ortho to the formyl group.
Proposed Synthetic Pathway
The synthesis would commence with the selective demethylation of the starting material, followed by a one-pot reaction with a primary amine and paraformaldehyde.
Caption: Proposed route for the synthesis of benzoxazines.
Summary and Future Outlook
Ethyl (5-formyl-2-methoxyphenoxy)acetate is a readily accessible and highly functionalized starting material with significant potential for the synthesis of a variety of important heterocyclic scaffolds. This guide has provided a detailed protocol for its synthesis and its proven application in the construction of benzofurans via a Perkin cyclization. Furthermore, we have proposed mechanistically sound and plausible pathways for its utilization in the synthesis of quinolines and benzoxazines. The strategic positioning of its functional groups opens avenues for diverse synthetic transformations, including multicomponent reactions, which are yet to be fully explored. Future research in this area will undoubtedly uncover novel and efficient routes to biologically active molecules, further cementing the role of ethyl (5-formyl-2-methoxyphenoxy)acetate as a cornerstone in the edifice of modern heterocyclic chemistry.
References
-
Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Perkin reaction. Retrieved from [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
Methodological & Application
Application Note: High-Purity Isolation of Ethyl (5-formyl-2-methoxyphenoxy)acetate via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of Ethyl (5-formyl-2-methoxyphenoxy)acetate, a key intermediate in pharmaceutical synthesis and drug development. The methodology centers on normal-phase flash column chromatography using silica gel. We will elucidate the rationale behind mobile phase selection, detail a systematic approach from initial Thin-Layer Chromatography (TLC) optimization to automated flash chromatography, and provide troubleshooting guidance. This document is designed for researchers, chemists, and drug development professionals seeking a robust and reproducible method for obtaining this compound in high purity.
Introduction and Scientific Principle
Ethyl (5-formyl-2-methoxyphenoxy)acetate is a substituted aromatic compound featuring an aldehyde, an ether, and an ester functional group. These groups confer a moderate polarity to the molecule. In many synthetic routes, common impurities include unreacted starting materials (e.g., substituted phenols) or over-oxidized byproducts (e.g., the corresponding carboxylic acid). Achieving high purity is critical for subsequent reaction steps and for ensuring the integrity of final active pharmaceutical ingredients (APIs).[1]
The purification strategy described herein leverages the principles of normal-phase adsorption chromatography.[2] The stationary phase, silica gel (SiO₂), is highly polar due to the presence of surface silanol groups (-SiOH).[3] The separation is governed by the differential partitioning of the crude mixture's components between the polar stationary phase and a non-polar mobile phase.
-
High-Polarity Impurities (e.g., carboxylic acids, phenols) will adsorb strongly to the silica gel and elute slowly.
-
Target Compound (moderate polarity) will have an intermediate affinity for the silica gel.
-
Low-Polarity Impurities (e.g., non-polar side products) will have minimal interaction with the silica gel and elute quickly.
By carefully selecting a mobile phase of appropriate polarity, a clean separation can be achieved. The optimal mobile phase will elute the target compound with a desirable retention factor (Rf) while maximizing the separation from key impurities.
Pre-Chromatography: TLC Optimization
Before committing a sample to a large-scale column, it is imperative to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC).[4] This small-scale experiment validates the separation conditions and predicts the behavior on the column. The goal is to find a solvent system that provides a target Rf value of 0.25 - 0.4 for the desired compound. This Rf range typically ensures efficient elution from the column without requiring excessively large solvent volumes, while providing adequate separation from impurities.
Materials for TLC
-
Crude Ethyl (5-formyl-2-methoxyphenoxy)acetate
-
Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)
-
TLC development chamber
-
Spotting capillaries
-
Hexane (or Petroleum Ether)
-
Ethyl Acetate
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate or anisaldehyde-sulfuric acid)
Protocol for TLC Solvent System Optimization
-
Prepare Sample: Dissolve a small amount (1-2 mg) of the crude reaction mixture in a minimal volume (~0.1 mL) of a suitable solvent like dichloromethane or ethyl acetate.
-
Spot Plate: Using a capillary, spot the dissolved sample onto the baseline of a TLC plate.
-
Prepare Chambers: Prepare several TLC chambers, each with a different ratio of Hexane:Ethyl Acetate (v/v). A good starting range is 10:1, 5:1, 3:1, and 2:1. Add a piece of filter paper to each chamber to ensure vapor saturation.[5]
-
Develop Plates: Place one spotted TLC plate in each chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp. If necessary, use a chemical stain to visualize non-UV active impurities.
-
Analyze: Calculate the Rf value for each spot in each solvent system. Identify the system that gives the target compound an Rf of ~0.3.
Data Interpretation
The ideal solvent system will show clear separation between the target spot and other spots.
| Solvent System (Hexane:EtOAc) | Rf of Target Compound | Rf of Major Impurity (Polar) | Rf of Major Impurity (Non-Polar) | Assessment |
| 10:1 | 0.10 | 0.02 | 0.45 | Poor elution of target. |
| 5:1 | 0.20 | 0.05 | 0.65 | Getting closer, good separation. |
| 3:1 | 0.35 | 0.10 | 0.80 | Optimal for column chromatography. |
| 2:1 | 0.55 | 0.25 | 0.90 | Elutes too quickly, poor separation. |
Detailed Flash Column Chromatography Protocol
This protocol assumes the use of an automated flash chromatography system but can be adapted for manual (gravity) column chromatography. The optimal mobile phase determined by TLC was 3:1 Hexane:Ethyl Acetate .
Materials and Reagents
-
Crude Ethyl (5-formyl-2-methoxyphenoxy)acetate (e.g., 1.0 g)
-
Silica Gel (40-63 µm particle size for flash chromatography)
-
Pre-packed silica column or empty column for slurry packing
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Automated Flash Chromatography System with UV detector
-
Fraction collector with test tubes or vials
-
Rotary evaporator
Workflow Diagram
Caption: Workflow for the purification of Ethyl (5-formyl-2-methoxyphenoxy)acetate.
Step-by-Step Methodology
-
Column Selection and Equilibration:
-
Rationale: The amount of silica should be 40-100 times the mass of the crude sample for good separation. For 1.0 g of crude material, a 40 g silica column is appropriate.
-
Protocol: Install the silica column onto the flash system. Begin pumping the initial mobile phase (e.g., 100% Hexane or a very low polarity mixture like 20:1 Hexane:EtOAc) through the column for at least 3-5 column volumes to ensure it is fully equilibrated.
-
-
Sample Preparation and Loading:
-
Rationale: The sample must be loaded onto the column in a concentrated band. Dry loading is preferred for compounds that are sparingly soluble in the mobile phase or when high resolution is needed.
-
Protocol (Dry Loading): a. Dissolve the 1.0 g of crude product in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane). b. Add ~2-3 g of silica gel to this solution. c. Concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. d. Carefully load this powder into an empty solid-load cartridge or onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Rationale: An isocratic elution with the optimized mobile phase (3:1 Hexane:EtOAc) should be sufficient. A shallow gradient can sometimes improve separation from closely eluting impurities.
-
Protocol: a. Place the solid-load cartridge onto the column. b. Begin the chromatographic run. Start with a less polar mobile phase (e.g., 10:1 Hexane:EtOAc) for 2-3 column volumes to elute very non-polar impurities. c. Ramp the gradient to the target mobile phase (3:1 Hexane:EtOAc) over 5-10 column volumes. d. Hold the elution at 3:1 Hexane:EtOAc. e. Monitor the elution profile using the UV detector (e.g., at 254 nm and 280 nm). f. Collect fractions of appropriate volume (e.g., 10-20 mL) throughout the run.
-
-
Fraction Analysis:
-
Rationale: Not all UV peaks correspond to the desired product. TLC is essential to identify which fractions contain the pure compound.
-
Protocol: a. Spot every second or third fraction onto a single TLC plate. b. Develop the plate using the optimized mobile phase (3:1 Hexane:EtOAc). c. Visualize under UV light. d. Identify the fractions that contain only the spot corresponding to the pure product (Rf ≈ 0.35).
-
-
Product Isolation:
-
Rationale: Combining only the pure fractions ensures the final product's high purity.
-
Protocol: a. Combine the identified pure fractions into a clean, pre-weighed round-bottom flask. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Place the flask under high vacuum for several hours to remove any residual solvent. d. Record the final mass of the pure, isolated product and calculate the yield.
-
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation (Overlapping Peaks) | - Sample overloaded.- Mobile phase is too polar.- Sample was loaded in too large a volume. | - Reduce the amount of crude material loaded.- Re-optimize TLC with a less polar mobile phase.- Use the dry loading technique.[6] |
| Compound Stuck on Column | - Mobile phase is not polar enough.- Compound may be degrading or reacting with the silica. | - Increase the polarity of the mobile phase (e.g., switch to 1:1 Hexane:EtOAc).- Consider using deactivated silica gel or a different stationary phase like alumina. |
| Streaking of Bands | - Compound is poorly soluble in the mobile phase.- The aldehyde is oxidizing to the more polar carboxylic acid on the column.[7] | - Add a small percentage of a more polar solvent (e.g., 1% methanol) to the mobile phase.- Work quickly and consider using freshly distilled solvents. A bisulfite wash of the crude material prior to chromatography can remove the aldehyde if desired.[8] |
| Irreproducible Retention Times | - Column not properly equilibrated.- Mobile phase composition changing (evaporation of volatile component).- Temperature fluctuations. | - Ensure column is flushed with at least 5 column volumes of the initial mobile phase.[9]- Keep solvent reservoirs covered.- Use a column oven or ensure a stable lab temperature.[10] |
References
- Muliadi, Y., et al. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents.
- University of Rochester. How to run column chromatography.
- The Royal Society of Chemistry. Synthesis of 2-(2-formylphenoxy)acetate esters.
- SIELC Technologies. Ethyl (2-methoxyphenoxy)acetate.
- ChemSynthesis. ethyl (2-formyl-3,5-dimethoxyphenyl)acetate.
- Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC.
- PubChem - NIH. Ethyl (2-methoxyphenoxy)acetate.
- JoVE. Silica Gel Column Chromatography: Overview.
- Restek. HPLC Troubleshooting Guide.
- ResearchGate. Is it possible to purify aldehyde by column?.
- Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation.
- MySkinRecipes. Ethyl 2-(2-methoxyphenoxy)acetate.
- Alwsci. Mobile Phase Selection Guide.
- Chemistry For Everyone. How Does Silica Gel Chromatography Work?.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- HALO Columns. 5 Common HPLC Troubleshooting Mistakes.
- JoVE. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- Google Patents. Preparation process of ethyl p-methoxycinnamate.
- University of Rochester. Chromatography: Solvent Systems For Flash Column.
- MDPI. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Interchim. Silica Gel for Column Chromatography.
- ACS Publications. Introducing Column Chromatography through Colorful Reactions of Guaiazulene.
- ResearchGate. What is the basic principle for selecting mobile phase in preparative column chromatography?.
- Springer. Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons.
- HALO Columns. LC Chromatography Troubleshooting Guide.
- NIH. Gel-Filtration Chromatography.
- University of Colorado Boulder. Column Chromatography.
Sources
- 1. Ethyl 2-(2-methoxyphenoxy)acetate [myskinrecipes.com]
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- 8. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 9. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 10. halocolumns.com [halocolumns.com]
Synthesis of Ethyl (5-formyl-2-methoxyphenoxy)acetate: A Comprehensive Guide to Reaction Conditions and Optimization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (5-formyl-2-methoxyphenoxy)acetate is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its structure, derived from isovanillin, incorporates a reactive aldehyde group and a phenoxyacetate moiety, making it a versatile intermediate for the construction of more complex molecules. The synthesis of this compound is typically achieved through a Williamson ether synthesis, a robust and widely used method for forming carbon-oxygen bonds.[1][2] This application note provides a detailed protocol for the synthesis of ethyl (5-formyl-2-methoxyphenoxy)acetate, an in-depth discussion of the reaction mechanism, and a guide to optimizing the reaction conditions to achieve high yields and purity.
Reaction Mechanism and Theoretical Background
The synthesis of ethyl (5-formyl-2-methoxyphenoxy)acetate from isovanillin and an ethyl haloacetate proceeds via a classic Williamson ether synthesis. This reaction is a bimolecular nucleophilic substitution (SN2) reaction.[3] The mechanism can be broken down into two key steps:
-
Deprotonation of the Phenol: In the first step, a base is used to deprotonate the phenolic hydroxyl group of isovanillin (3-hydroxy-4-methoxybenzaldehyde). This generates a phenoxide ion, which is a potent nucleophile. The choice of base is critical and can significantly impact the reaction rate and yield. Common bases for this transformation include potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH).[4]
-
Nucleophilic Attack: The newly formed phenoxide ion then acts as a nucleophile and attacks the electrophilic carbon atom of the ethyl haloacetate (e.g., ethyl bromoacetate or ethyl chloroacetate). This attack occurs from the backside of the carbon-halogen bond, leading to the displacement of the halide ion (the leaving group) and the formation of the desired ether linkage.[5]
The overall efficiency of the Williamson ether synthesis is influenced by several factors, including the strength of the base, the nature of the solvent, the reactivity of the alkylating agent, and the reaction temperature.[2] Polar aprotic solvents, such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN), are generally preferred as they can effectively solvate the cation of the base without solvating the nucleophilic phenoxide ion, thus accelerating the SN2 reaction.[6][7]
Visualizing the Reaction Pathway
Figure 1. Reaction scheme for the Williamson ether synthesis of Ethyl (5-formyl-2-methoxyphenoxy)acetate.
Detailed Experimental Protocol
This protocol is adapted from established procedures for similar phenolic alkylations and is optimized for the synthesis of ethyl (5-formyl-2-methoxyphenoxy)acetate.[6][8]
Materials and Reagents:
-
Isovanillin (3-hydroxy-4-methoxybenzaldehyde)
-
Ethyl bromoacetate or ethyl chloroacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
Dichloromethane (DCM)
-
Water, deionized
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add isovanillin (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the isovanillin. The volume should be sufficient to create a stirrable slurry.
-
Addition of Alkylating Agent: While stirring the mixture, add ethyl bromoacetate (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80°C and stir for 4-6 hours.[8] The progress of the reaction should be monitored by TLC (e.g., using a 3:1 mixture of n-hexane:ethyl acetate as the eluent).
-
Workup:
-
After the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of n-hexane and ethyl acetate as the eluent.[6]
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield ethyl (5-formyl-2-methoxyphenoxy)acetate as a solid or oil.
-
Reaction Optimization
The yield and purity of ethyl (5-formyl-2-methoxyphenoxy)acetate are highly dependent on the reaction conditions. The following table summarizes the key parameters and their impact on the reaction outcome, based on analogous transformations.[6]
| Parameter | Variation | Effect on Yield | Remarks |
| Solvent | DMF | High (often >90%) | Excellent solvent for SN2 reactions due to its polar aprotic nature.[6] |
| DMSO | Moderate to High | Also a good polar aprotic solvent, but can be more difficult to remove during workup.[6] | |
| Acetonitrile | Moderate | Less polar than DMF and DMSO, may result in lower yields.[6] | |
| Base | K₂CO₃ | High | A moderately strong base that is effective and easy to handle.[8] |
| NaOH | High | A stronger base that can also be effective, but may increase the risk of side reactions. | |
| NaH | Very High | A very strong base that ensures complete deprotonation but requires strictly anhydrous conditions and careful handling.[4] | |
| Temperature | Room Temp. | Low to Moderate | Reaction proceeds slowly at room temperature. |
| 60-80°C | High | Increased temperature accelerates the reaction rate, leading to higher yields in a shorter time.[8] | |
| >100°C | Decreased | Higher temperatures may lead to decomposition of reactants or products and an increase in side reactions. | |
| Alkylating Agent | Ethyl Bromoacetate | High | More reactive than ethyl chloroacetate, leading to faster reaction times. |
| Ethyl Chloroacetate | Moderate to High | Less reactive, may require longer reaction times or higher temperatures to achieve comparable yields.[6] |
Experimental Workflow Visualization
Figure 2. Step-by-step experimental workflow for the synthesis and purification of Ethyl (5-formyl-2-methoxyphenoxy)acetate.
Conclusion
The synthesis of ethyl (5-formyl-2-methoxyphenoxy)acetate via the Williamson ether synthesis is a reliable and efficient method. By carefully selecting the reaction conditions, particularly the solvent and base, high yields of the desired product can be achieved. The provided protocol and optimization guide offer a solid foundation for researchers to successfully synthesize this valuable intermediate for their drug discovery and development endeavors.
References
- Walis, W., Firdaus, M., & Mardiana, U. (2024). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2-METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Walailak Journal of Science and Technology (WJST).
- Gendron, D. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers in Chemistry, 10, 949355.
-
The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]
- Massah, A. R., Mosharafian, M., Momeni, A. R., Aliyan, H., & Naghash, H. J. (2007). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols.
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Lumen Learning. (n.d.). Williamson ether synthesis. In Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
- Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC.
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl (2-methoxyphenoxy)acetate. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Formyl-2-methoxyphenyl Acetate. PubChem. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
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Application Notes and Protocols for Ethyl (5-formyl-2-methoxyphenoxy)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Unlocking the Potential of a Vanillin-Derived Scaffold
Ethyl (5-formyl-2-methoxyphenoxy)acetate is a member of the vanillin derivative family, a class of compounds that has garnered significant interest in medicinal chemistry and drug discovery. Vanillin and its analogues are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. The structural motif of Ethyl (5-formyl-2-methoxyphenoxy)acetate, featuring an aromatic aldehyde and an ester functional group, presents a versatile scaffold for chemical modification and exploration of its therapeutic potential. The aldehyde group, in particular, is a key pharmacophore that can participate in various biological interactions, including the formation of covalent bonds with nucleophilic residues in enzymes and receptors. This reactivity makes it a compelling candidate for the development of novel therapeutic agents.
This comprehensive guide provides detailed experimental procedures for the synthesis, characterization, and biological evaluation of Ethyl (5-formyl-2-methoxyphenoxy)acetate. The protocols are designed to be self-validating and are grounded in established scientific principles, offering a robust framework for researchers to explore the potential applications of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in experimental settings. The following table summarizes the key computed and experimentally available data for Ethyl (5-formyl-2-methoxyphenoxy)acetate.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₅ | Angene Chemical[1] |
| Molecular Weight | 238.24 g/mol | Santa Cruz Biotechnology[2] |
| CAS Number | 51336-38-0 | Angene Chemical[1] |
| Appearance | Solid (predicted) | N/A |
| Topological Polar Surface Area | 61.8 Ų | Angene Chemical[1] |
| Rotatable Bond Count | 7 | Angene Chemical[1] |
| Hydrogen Bond Acceptor Count | 5 | Angene Chemical[1] |
| Hydrogen Bond Donor Count | 0 | Angene Chemical[1] |
| XLogP3 | 1.6 | Angene Chemical[1] |
Synthesis of Ethyl (5-formyl-2-methoxyphenoxy)acetate
The following protocol is an adapted method based on the well-established Williamson ether synthesis, a common and effective method for preparing ethers from an organohalide and a deprotonated alcohol. This specific procedure is adapted from a documented synthesis of a structurally related compound, ethyl 2-(4-allyl-2-methoxyphenoxy)acetate.[3]
Causality Behind Experimental Choices:
-
Starting Material: 3-hydroxy-4-methoxybenzaldehyde (isovanillin) is a readily available and cost-effective starting material that provides the core phenolic aldehyde structure.
-
Reagent: Ethyl chloroacetate is used to introduce the ethyl acetate moiety. Its ethyl group offers good solubility in organic solvents, which can facilitate higher reaction yields compared to methyl analogs.[4]
-
Base: Anhydrous potassium carbonate (K₂CO₃) is a mild and effective base for deprotonating the phenolic hydroxyl group of isovanillin to form the more nucleophilic phenoxide ion.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) is chosen because it effectively dissolves the reactants and facilitates the Sₙ2 reaction by solvating the potassium cation, leaving the phenoxide anion more available for nucleophilic attack.[3]
-
Temperature: The reaction is heated to 80°C to increase the reaction rate without causing significant decomposition of the reactants or products.
-
Purification: The workup procedure involving extraction with ethyl acetate and washing with brine is a standard method to separate the organic product from the inorganic salts and DMF. Flash chromatography is a reliable technique for obtaining the final product with high purity.
Experimental Workflow: Synthesis
Caption: Synthesis workflow for Ethyl (5-formyl-2-methoxyphenoxy)acetate.
Step-by-Step Protocol: Synthesis
-
Reactant Preparation: To a 100 mL round-bottom flask, add 3-hydroxy-4-methoxybenzaldehyde (1.52 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and 50 mL of anhydrous dimethylformamide (DMF).
-
Addition of Alkylating Agent: While stirring, add ethyl chloroacetate (1.60 g, 13 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to 80°C and maintain this temperature for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and add 150 mL of ethyl acetate. Wash the organic layer with brine (3 x 50 mL) to remove DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to yield the pure Ethyl (5-formyl-2-methoxyphenoxy)acetate.
Characterization of Ethyl (5-formyl-2-methoxyphenoxy)acetate
The synthesized compound should be thoroughly characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic peaks for the aromatic protons, the methoxy group, the ethyl group of the ester, and the aldehyde proton.
-
¹³C NMR will confirm the number of unique carbon atoms and their chemical environments.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C=O stretch of the aldehyde and the ester, as well as C-O stretching vibrations.[3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.
Application Protocol: In Vitro Antimicrobial Activity Screening
Vanillin derivatives are known to exhibit antimicrobial properties. This protocol outlines a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of Ethyl (5-formyl-2-methoxyphenoxy)acetate against selected bacterial strains.
Causality Behind Experimental Choices:
-
Assay Method: The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents, allowing for the testing of multiple concentrations simultaneously.
-
Bacterial Strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) are commonly used as representative strains in initial antimicrobial screening.
-
Growth Medium: Mueller-Hinton Broth (MHB) is the standard medium for routine antimicrobial susceptibility testing.
-
Inoculum Preparation: Standardization of the bacterial inoculum to a 0.5 McFarland standard ensures a consistent starting concentration of bacteria, which is crucial for reproducible MIC values.
-
Serial Dilution: Two-fold serial dilutions of the compound allow for the determination of the MIC over a wide range of concentrations.
-
Controls: The inclusion of a positive control (bacteria without the compound) and a negative control (broth only) is essential to validate the assay. A known antibiotic (e.g., ciprofloxacin) should be included as a reference standard.
Step-by-Step Protocol: Antimicrobial Screening
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into 5 mL of sterile Mueller-Hinton Broth (MHB). c. Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: a. Prepare a 1 mg/mL stock solution of Ethyl (5-formyl-2-methoxyphenoxy)acetate in dimethyl sulfoxide (DMSO). b. In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in MHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the compound dilutions. b. Include a positive control (bacteria in MHB with DMSO, but no compound) and a negative control (MHB only). c. Seal the plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: a. After incubation, visually assess the wells for turbidity (bacterial growth). b. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Application Protocol: In Vitro Anti-inflammatory Activity Screening
Aromatic aldehydes have been reported to possess anti-inflammatory properties. This protocol describes an in vitro assay to evaluate the potential of Ethyl (5-formyl-2-methoxyphenoxy)acetate to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Causality Behind Experimental Choices:
-
Cell Line: RAW 264.7 is a murine macrophage cell line that is widely used as a model for studying inflammation because it produces inflammatory mediators like NO upon stimulation with LPS.
-
Stimulant: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and reliably induces an inflammatory response.
-
Endpoint: Nitric oxide (NO) is a key pro-inflammatory molecule, and its production is a hallmark of inflammation. The Griess assay provides a simple and sensitive colorimetric method for measuring nitrite (a stable product of NO), which serves as an indicator of NO production.
-
Cytotoxicity Assay: It is crucial to assess the cytotoxicity of the compound on the RAW 264.7 cells to ensure that the observed reduction in NO production is not due to cell death. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which can be used to infer cell viability.
Experimental Workflow: Anti-inflammatory Assay
Caption: Workflow for in vitro anti-inflammatory screening.
Step-by-Step Protocol: Anti-inflammatory Screening
-
Cell Culture: a. Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator. b. Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: a. Prepare various concentrations of Ethyl (5-formyl-2-methoxyphenoxy)acetate in DMEM. b. Remove the old medium from the cells and replace it with fresh medium containing the desired concentrations of the compound. c. After 1 hour of pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL. Include a vehicle control (cells with DMSO and LPS) and a negative control (cells with medium only). d. Incubate the plate for 24 hours.
-
Nitric Oxide Measurement (Griess Assay): a. After incubation, collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample. c. Incubate at room temperature for 10 minutes. d. Measure the absorbance at 540 nm using a microplate reader. e. Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Cell Viability (MTT Assay): a. After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well. b. Incubate for 4 hours at 37°C. c. Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. d. Measure the absorbance at 570 nm.
Data Analysis and Interpretation
-
Antimicrobial Activity: The MIC is reported as the lowest concentration of the compound that shows no visible growth. A lower MIC value indicates greater antimicrobial potency.
-
Anti-inflammatory Activity: The percentage of nitric oxide inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of treated cells / Absorbance of vehicle control)] x 100 A dose-dependent decrease in NO production, without a significant decrease in cell viability, suggests potential anti-inflammatory activity.
Troubleshooting
| Issue | Possible Cause | Solution |
| Synthesis: Low or no product yield | Incomplete reaction, impure reagents, or improper workup. | Ensure all reagents are anhydrous. Monitor the reaction by TLC to confirm completion. Optimize reaction time and temperature if necessary. Ensure thorough extraction and washing during workup. |
| Antimicrobial Assay: No inhibition of bacterial growth | Compound is inactive, concentration is too low, or resistant bacterial strain. | Test a broader range of concentrations. Use a known susceptible bacterial strain. Confirm the purity and integrity of the compound. |
| Anti-inflammatory Assay: High variability in results | Inconsistent cell seeding, pipetting errors, or contamination. | Ensure uniform cell seeding density. Use calibrated pipettes and consistent technique. Maintain sterile cell culture conditions. |
| Anti-inflammatory Assay: Compound appears to inhibit NO but is also cytotoxic | The compound is toxic to the cells at the tested concentrations. | Test a lower range of concentrations for the anti-inflammatory assay. The apparent anti-inflammatory effect is likely an artifact of cell death. |
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
For a closely related compound, Ethyl (2-methoxyphenoxy)acetate, the GHS hazard statements include warnings for being harmful if swallowed, in contact with skin, or inhaled, and for causing skin and serious eye irritation.[5]
References
- Yusri, Y., & Suryanti, V. (2023). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2-METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Molekul, 18(2), 159-167.
-
GSRI. (n.d.). ETHYL (2-METHOXYPHENOXY)ACETATE. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl (2-methoxyphenoxy)acetate. Retrieved from [Link]
-
Scholars Research Library. (n.d.). GC-MS analysis of ethyl acetate extract of Alysicarpus Monilifer - Whole plant. Retrieved from [Link]
-
Angene Chemical. (n.d.). Ethyl 2-(5-formyl-2-methoxyphenoxy)acetate(CAS# 51336-38-0). Retrieved from [Link]
-
MDPI. (2022). Anti-Nociceptive and Anti-Inflammatory Activities of the Ethyl Acetate Extract of Belamcanda chinensis (L.) Redouté in Raw 264.7 Cells in vitro and Mouse Model in vivo. Retrieved from [Link]
-
Pak. J. Pharm. Sci. (2017). Antibacterial, anti-inflammatory and anti-oxidant activities of various isolated compounds from Cratoxylum species. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved from [Link]
-
MDPI. (2022). Phytochemical Composition and Skin-Friendly Activities of the Ethyl Acetate Fraction in Ophioglossum vulgatum Linn., an In Vitro Study. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-(2-formylphenoxy)acetate. Retrieved from [Link]
-
Research Results in Pharmacology. (2023). Screening of anti-inflammatory activity of 4.5-dihydroisoxazol-5-carboxamide (PAR-2 inhibitors) based on formaldehyde oedema model among white lab rats. Retrieved from [Link]
-
Angene Chemical. (n.d.). Ethyl 2-(5-formyl-2-methoxyphenoxy)acetate(CAS# 51336-38-0). Retrieved from [Link]
Sources
- 1. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 2. scbt.com [scbt.com]
- 3. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 4. Ethyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate | 741272-58-2 | Benchchem [benchchem.com]
- 5. Ethyl (2-methoxyphenoxy)acetate | C11H14O4 | CID 83114 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solubility of Ethyl (5-formyl-2-methoxyphenoxy)acetate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl (5-formyl-2-methoxyphenoxy)acetate. It covers its solubility characteristics in common organic solvents, offers troubleshooting for frequently encountered issues, and presents a standardized protocol for solubility determination.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and dissolution of Ethyl (5-formyl-2-methoxyphenoxy)acetate.
Q1: What are the fundamental chemical properties of Ethyl (5-formyl-2-methoxyphenoxy)acetate?
Understanding the compound's properties is crucial for predicting its behavior. Key physicochemical parameters are summarized below.
| Property | Value | Source |
| CAS Number | 51336-38-0 | [1] |
| Molecular Formula | C₁₂H₁₄O₅ | [1] |
| Molecular Weight | 238.24 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 61.8 Ų | [1] |
| Predicted LogP (XLogP3) | 1.6 | [1] |
These values indicate that Ethyl (5-formyl-2-methoxyphenoxy)acetate is a moderately polar molecule, containing several hydrogen bond acceptors (five) but no donors.[1] The TPSA and LogP values suggest it will favor solubility in polar organic solvents over non-polar hydrocarbon solvents or water.
Q2: Based on its structure, in which organic solvents is Ethyl (5-formyl-2-methoxyphenoxy)acetate most likely to be soluble?
The guiding principle for solubility is "like dissolves like," which refers to the polarity of the solute and solvent. Ethyl (5-formyl-2-methoxyphenoxy)acetate possesses multiple polar functional groups: an ester, an ether, and an aldehyde. These groups allow for dipole-dipole interactions with polar solvents.
Therefore, high solubility is expected in:
-
Polar Aprotic Solvents: Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM).
-
Polar Protic Solvents: Ethanol, Methanol.
Conversely, its solubility is predicted to be low in non-polar solvents like Hexane, Cyclohexane, and Toluene, as the non-polar hydrocarbon portions of these solvents cannot effectively interact with the polar groups of the solute.
Q3: Is Ethyl (5-formyl-2-methoxyphenoxy)acetate soluble in water?
Despite its polar functional groups, the compound's solubility in water is expected to be low. The presence of a non-polar benzene ring and ethyl group, which constitute a significant portion of the molecule's surface area, makes it relatively hydrophobic. Generally, organic compounds with more than 5-6 carbon atoms and polar functional groups tend to have limited water solubility.[2][3]
Q4: How does temperature affect the solubility of this compound?
For most solid organic compounds, solubility in a liquid solvent increases with temperature. If you encounter difficulty dissolving Ethyl (5-formyl-2-methoxyphenoxy)acetate at room temperature, gentle heating can significantly improve solubility. However, be aware that this can lead to supersaturation, and the compound may precipitate out of the solution as it cools. This principle is the basis for purification by recrystallization.[4]
Section 2: Troubleshooting Guide: Common Solubility Issues
This guide provides a systematic approach to resolving common challenges encountered during the dissolution of Ethyl (5-formyl-2-methoxyphenoxy)acetate.
Caption: Troubleshooting workflow for dissolving Ethyl (5-formyl-2-methoxyphenoxy)acetate.
Scenario 1: The compound forms a persistent suspension or slurry.
-
Causality: This typically indicates that the solution is nearing its saturation point or that the kinetics of dissolution are slow at room temperature. The energy barrier to break the crystal lattice of the solid is not being overcome by the solvation energy.
-
Troubleshooting Steps:
-
Increase Kinetic Energy: Vigorously agitate the sample using a vortex mixer or apply sonication. The mechanical energy from ultrasound can help break apart solid aggregates and increase the surface area available for solvation.
-
Apply Gentle Heat: Warm the mixture in a water bath to 40-50°C. Increasing the temperature provides the system with more thermal energy to overcome the lattice energy of the solid.
-
Add More Solvent: If the above steps fail, the compound may have reached its solubility limit. Add small, measured volumes of the solvent until the solid dissolves completely.
-
Scenario 2: The compound "oils out" upon heating.
-
Causality: This occurs when the melting point of the compound is lower than the boiling point of the solvent, and the molten compound is immiscible with the solvent. Instead of dissolving, it forms a liquid phase.
-
Troubleshooting Steps:
-
Add a Co-solvent: Introduce a small amount of a second, miscible solvent in which the compound is highly soluble. This can disrupt the phase separation. For example, if using DCM, adding a small amount of acetone might help.
-
Increase Temperature Further: Sometimes, increasing the temperature well above the melting point can lead to miscibility. Proceed with caution and ensure you are below the solvent's boiling point.
-
Select a Different Solvent: The most reliable solution is to choose a different primary solvent with a lower boiling point or one in which the compound is more readily soluble at a lower temperature.
-
Scenario 3: The solution is hazy or cloudy after the solid has disappeared.
-
Causality: This often points to the presence of fine, insoluble particulate impurities in either the compound or the solvent.
-
Troubleshooting Steps:
-
Filtration: Filter the solution through a syringe filter. For most organic solvents, a 0.22 µm or 0.45 µm PTFE (polytetrafluoroethylene) filter is appropriate. This will remove fine particulates without affecting the dissolved solute.
-
Section 3: Experimental Protocol: Qualitative Solubility Determination
This protocol provides a reliable, step-by-step method for assessing the solubility of Ethyl (5-formyl-2-methoxyphenoxy)acetate in a given organic solvent.
Objective: To determine if the compound is soluble, partially soluble, or insoluble in a specific solvent at a concentration of approximately 20-50 mg/mL.
Materials:
-
Ethyl (5-formyl-2-methoxyphenoxy)acetate
-
Test solvents (e.g., Dichloromethane, Acetone, Ethyl Acetate, Methanol, Toluene, Hexane)
-
Small test tubes or 1.5 mL glass vials
-
Vortex mixer
-
Graduated pipette or micropipettes
-
Spatula and analytical balance
Procedure:
-
Weigh the Solute: Accurately weigh approximately 10 mg of Ethyl (5-formyl-2-methoxyphenoxy)acetate into a clean, dry test tube or vial.
-
Initial Solvent Addition: Add 0.2 mL of the chosen solvent to the test tube.[5]
-
Agitation: Cap the tube and shake it vigorously for 30-60 seconds. A vortex mixer is recommended for consistency.
-
Observation: Let the mixture stand for 30 seconds and observe the result.
-
Soluble: The solid dissolves completely, leaving a clear, homogeneous solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain. The solution may appear cloudy.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Incremental Solvent Addition: If the compound is not fully soluble, add another 0.2 mL of the solvent and repeat steps 3 and 4. Continue this process up to a total volume of 1.0 mL.
-
Record Results: Classify the solubility based on the final observation. For example, if the 10 mg of compound dissolved in a total of 0.5 mL, the solubility is at least 20 mg/mL.
Self-Validation and Interpretation:
-
Consistency: Perform the test in duplicate to ensure the results are reproducible.
-
Control: Use a known soluble compound (like naphthalene in hexane) and a known insoluble one (like sodium chloride in hexane) as controls to validate your technique and observations.
-
Temperature: Note the ambient temperature, as it can influence the results. For more rigorous studies, a temperature-controlled water bath should be used.
Section 4: Predicted Solubility Summary
The following table provides a quick reference for the predicted solubility of Ethyl (5-formyl-2-methoxyphenoxy)acetate in common laboratory solvents, based on polarity matching principles. Experimental verification is always recommended.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Dichloromethane (DCM) | Polar Aprotic | High | Good polarity match for the ester and ether groups. |
| Acetone | Polar Aprotic | High | Excellent polarity match; effective at solvating polar organic molecules. |
| Ethyl Acetate | Polar Aprotic | High | Structurally similar to the ester portion of the solute. |
| Methanol | Polar Protic | High | Capable of strong dipole-dipole interactions. |
| Tetrahydrofuran (THF) | Polar Aprotic | High | Good solvent for moderately polar compounds. |
| Toluene | Non-polar | Low to Moderate | May show some solubility due to the benzene ring, but overall polarity is a poor match. |
| Hexane | Non-polar | Low / Insoluble | Polarity mismatch; unable to effectively solvate the polar functional groups. |
| Water | Polar Protic | Low / Insoluble | The hydrophobic character of the benzene ring and alkyl chain dominates. |
References
- University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from a resource discussing the principles of solubility in organic chemistry.
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
- University of Rochester, Department of Chemistry. Troubleshooting: The Workup. Retrieved from a university resource on troubleshooting common issues in organic chemistry lab workups.
- Course Hero. (2024). Solubility test for Organic Compounds. Retrieved from a document outlining procedures for solubility testing.
-
Angene Chemical. Ethyl 2-(5-formyl-2-methoxyphenoxy)acetate(CAS# 51336-38-0). Retrieved from [Link]
- Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Retrieved from a journal article discussing troubleshooting in dissolution testing.
- SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from a resource explaining solubility concepts in organic chemistry.
-
PubChem - National Institutes of Health. 5-Formyl-2-methoxyphenyl Acetate. Retrieved from [Link]
- Scribd. Procedure For Determining Solubility of Organic Compounds.
- Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
-
ResearchGate. (2015). What to do when compound did not dissolve in organic solvent? Retrieved from [Link]
-
PubChem - National Institutes of Health. Ethyl (2-methoxyphenoxy)acetate. Retrieved from [Link]
- SIELC Technologies. (2018). Ethyl (2-methoxyphenoxy)acetate.
- ACS Applied Polymer Materials. (2022). Multifunctional Nonisocyanate Polyurethane with Closed-Loop Recyclability Derived from Fully Biomass Resources.
Sources
Technical Support Center: Synthesis of Ethyl (5-formyl-2-methoxyphenoxy)acetate
Welcome to the technical support hub for the synthesis of Ethyl (5-formyl-2-methoxyphenoxy)acetate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your yields.
I. Synthesis Overview: The Williamson Ether Synthesis
The preparation of Ethyl (5-formyl-2-methoxyphenoxy)acetate is typically achieved through a Williamson ether synthesis. This reliable reaction involves the O-alkylation of a phenol, in this case, vanillin, with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate. The reaction proceeds via an S(_N)2 mechanism, where the phenoxide ion, generated by deprotonating the hydroxyl group of vanillin with a suitable base, acts as a nucleophile and attacks the electrophilic carbon of the ethyl haloacetate.[1]
Reaction Scheme:
Caption: General scheme of the Williamson ether synthesis for Ethyl (5-formyl-2-methoxyphenoxy)acetate.
II. Troubleshooting Guide: Addressing Common Synthesis Challenges
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: Why is my yield of Ethyl (5-formyl-2-methoxyphenoxy)acetate consistently low?
Low yields can be attributed to several factors, ranging from incomplete reactions to competing side reactions.[1] Here’s a breakdown of potential causes and solutions:
A. Incomplete Deprotonation of Vanillin:
-
The Cause: The phenolic hydroxyl group of vanillin must be deprotonated to form the nucleophilic phenoxide. If the base is not strong enough or used in insufficient quantity, a significant portion of the vanillin will remain unreacted.
-
The Solution:
-
Base Selection: While potassium carbonate (K₂CO₃) is commonly used, stronger bases like sodium hydroxide (NaOH) or, in anhydrous conditions, sodium hydride (NaH) can ensure complete deprotonation.[2]
-
Stoichiometry: Use at least a stoichiometric equivalent of the base. It is common practice to use a slight excess (1.1 to 1.5 equivalents) to drive the deprotonation to completion.
-
B. Suboptimal Reaction Conditions:
-
The Cause: The S(_N)2 reaction is sensitive to temperature and solvent.[1] Inadequate temperature may lead to a sluggish reaction, while the wrong solvent can hinder the nucleophilicity of the phenoxide.
-
The Solution:
-
Temperature: The reaction is often conducted at elevated temperatures, typically between 50-100°C.[1] If your yield is low, consider increasing the temperature or extending the reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.
-
Solvent Choice: Polar aprotic solvents are ideal for S(_N)2 reactions as they solvate the cation of the base but not the nucleophilic anion, thus enhancing its reactivity.[3][4]
-
| Solvent | Typical Yield | Reference |
| N,N-Dimethylformamide (DMF) | Up to 91% | [3][4] |
| Dimethyl sulfoxide (DMSO) | ~51% | [3][4] |
| Acetonitrile (CH₃CN) | ~47% | [3][4] |
C. Competing Side Reactions:
-
The Cause: The primary competing reaction is the elimination (E2) of the alkyl halide, especially if using a more hindered haloacetate or at very high temperatures.[1] Another potential side reaction is C-alkylation, where the phenoxide attacks the ethyl haloacetate at the aromatic ring, although this is less common under these conditions.[1]
-
The Solution:
-
Alkylating Agent: Use a primary alkyl halide like ethyl bromoacetate or ethyl chloroacetate. Ethyl bromoacetate is generally more reactive than ethyl chloroacetate.[5]
-
Temperature Control: While heat is necessary, excessive temperatures can favor elimination. Maintain the temperature within the recommended range.
-
Q2: I'm observing significant amounts of unreacted vanillin in my crude product. What's going wrong?
This is a common issue and usually points to problems with the initial deprotonation step or the reactivity of the alkylating agent.
Troubleshooting Flowchart:
Caption: Troubleshooting unreacted vanillin.
Q3: My final product is difficult to purify. What are the likely impurities and how can I remove them?
Effective purification is key to obtaining high-purity Ethyl (5-formyl-2-methoxyphenoxy)acetate.
A. Common Impurities:
-
Unreacted Vanillin: As discussed, this is a common starting material impurity.
-
Ethyl Bromoacetate/Chloroacetate: Excess alkylating agent may remain.
-
Hydrolyzed Ethyl Bromoacetate: If moisture is present, the ester can hydrolyze to bromoacetic acid.
-
Side-products: Products from C-alkylation or elimination reactions.
B. Purification Protocol:
-
Work-up:
-
After the reaction is complete, cool the mixture and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent like ethyl acetate.[6]
-
Wash the combined organic layers with a dilute base (e.g., 5% NaOH solution) to remove unreacted vanillin. The phenoxide of vanillin is water-soluble.
-
Wash with brine to remove residual base and water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
-
Purification:
-
Recrystallization: This is often an effective method for purifying the solid product. A mixture of ethanol and water or ethyl acetate and hexane can be suitable solvent systems.
-
Column Chromatography: For high purity, silica gel column chromatography using a gradient of ethyl acetate in hexane is a reliable method.[3]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of reactants?
A slight excess of the ethyl haloacetate (1.1 to 1.3 equivalents) and the base (1.2 to 2.0 equivalents) relative to vanillin is generally recommended to drive the reaction to completion.
Q2: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase of ethyl acetate and hexane (e.g., 30:70 v/v). The product will have a different R(_f) value than the starting vanillin.
Q3: Are there any safety precautions I should be aware of?
-
Ethyl bromoacetate and chloroacetate are lachrymators and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
DMF and DMSO are skin-absorbent. Avoid direct contact.
-
Sodium hydride is highly flammable and reacts violently with water. Handle it under an inert atmosphere (e.g., nitrogen or argon).
Q4: Can I use other alkylating agents?
While ethyl bromoacetate and chloroacetate are the most common, other primary ethyl esters with good leaving groups (e.g., ethyl tosylate) can also be used.[7] Avoid secondary and tertiary alkyl halides as they will predominantly lead to elimination products.[1][7]
IV. References
-
SIELC Technologies. (2018). Ethyl (2-methoxyphenoxy)acetate. Retrieved from
-
TALENTA Publisher - Universitas Sumatera Utara. (n.d.). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from C. Retrieved from
-
Benchchem. (n.d.). Ethyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate. Retrieved from
-
WJC. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Retrieved from
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from
-
The Royal Society of Chemistry. (n.d.). Contents. Retrieved from
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Scholars Research Library. (n.d.). GC-MS analysis of ethyl acetate extract of Alysicarpus Monilifer - Whole plant. Retrieved from
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from
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ResearchGate. (2025). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Retrieved from
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University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from
-
BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. Retrieved from
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- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Side reactions in the synthesis of "Ethyl (5-formyl-2-methoxyphenoxy)acetate"
Recommendation: Assess purity using analytical methods like ¹H NMR and LC-MS. If these show high purity (>95%), the color is likely from trace impurities that may not interfere with future reactions. If higher purity is needed, purification via column chromatography or recrystallization is recommended. [4][10]
Workflow & Process Diagrams
Caption: Troubleshooting workflow for the synthesis.
References
-
Muliadi, et al. (2024). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Walailak Journal of Science and Technology. [Link]
-
Pawar, S. et al. (2014). A Review on the Vanillin derivatives showing various Biological activities. Journal of Pharmaceutical and Scientific Innovation. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Guaiacol? Patsnap Synapse. [Link]
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ResearchGate. (2025). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. ResearchGate. [Link]
-
PubChem. (2025). Ethyl chloroacetate. National Center for Biotechnology Information. [Link]
- Google Patents. (2007). CN1944367A - Synthetic method for guaiacol.
-
Royal Society of Chemistry. (n.d.). Contents - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]
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ACS Publications. (2023). Multifunctional Nonisocyanate Polyurethane with Closed-Loop Recyclability Derived from Fully Biomass Resources. ACS Applied Polymer Materials. [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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Wikipedia. (n.d.). Vanillin. Wikipedia. [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]
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- 8. sphinxsai.com [sphinxsai.com]
Technical Support Center: Purification of Ethyl (5-formyl-2-methoxyphenoxy)acetate
Welcome to the technical support center for "Ethyl (5-formyl-2-methoxyphenoxy)acetate." This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. The following troubleshooting guides and FAQs are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Troubleshooting Guide
Q1: My crude ¹H NMR of Ethyl (5-formyl-2-methoxyphenoxy)acetate shows the presence of unreacted starting materials. How can I remove them?
A1: The presence of unreacted 5-hydroxy-2-methoxybenzaldehyde (vanillin isomer) and ethyl bromoacetate is a common issue, especially if the reaction has not gone to completion. Here’s a systematic approach to address this:
Root Cause Analysis:
The synthesis of Ethyl (5-formyl-2-methoxyphenoxy)acetate is typically achieved through a Williamson ether synthesis.[1] In this S(_N)2 reaction, the phenoxide of 5-hydroxy-2-methoxybenzaldehyde attacks ethyl bromoacetate.[2] Incomplete deprotonation of the phenol, insufficient reaction time, or low reaction temperature can lead to unreacted starting materials.
Troubleshooting Workflow:
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis and Comparative Efficacy of Ethyl (5-formyl-2-methoxyphenoxy)acetate Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the vanillin scaffold represents a privileged structure, offering a versatile platform for the synthesis of novel bioactive compounds. Among its numerous derivatives, ethyl (5-formyl-2-methoxyphenoxy)acetate and its analogs have garnered significant interest due to their diverse pharmacological activities, including antimicrobial and anticancer properties. This guide provides an in-depth, objective comparison of the synthesis and performance of these analogs, supported by experimental data and detailed protocols to empower researchers in their quest for developing next-generation therapeutics.
The Strategic Advantage of the Phenoxyacetate Moiety
The core structure, characterized by a substituted phenoxyacetate attached to a vanillin-derived aldehyde, presents a unique combination of functionalities. The ether linkage provides metabolic stability, while the ester and aldehyde groups offer multiple points for further chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The substituents on the aromatic ring play a crucial role in modulating the biological activity, a key aspect we will explore in this guide.
Comparative Synthesis of Ethyl (5-formyl-2-methoxyphenoxy)acetate and Its Analogs
The primary synthetic route to ethyl (5-formyl-2-methoxyphenoxy)acetate and its analogs is the Williamson ether synthesis. This reliable and versatile method involves the reaction of a substituted phenol with an α-haloester in the presence of a base. The choice of reactants and reaction conditions significantly impacts the yield and purity of the final product.
The Williamson Ether Synthesis: A Foundational Technique
The general mechanism involves the deprotonation of the phenolic hydroxyl group by a base to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with the ethyl haloacetate.
A Comparative Guide to the Biological Activity of Ethyl (5-formyl-2-methoxyphenoxy)acetate Derivatives: A Predictive Analysis Based on Core Structural Motifs
Introduction: Unveiling the Potential of a Vanillin-Derived Scaffold
To researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. "Ethyl (5-formyl-2-methoxyphenoxy)acetate" emerges as a compound of significant interest, primarily due to its structural heritage. Derived from vanillin, a well-known phenolic aldehyde, this molecule possesses a scaffold ripe for chemical modification. The presence of a formyl group, a methoxy group, and an acetate moiety offers multiple avenues for derivatization, paving the way for a diverse library of compounds with potentially wide-ranging biological activities.
While direct experimental data on the biological activities of "Ethyl (5-formyl-2-methoxyphenoxy)acetate" derivatives are currently limited in publicly accessible literature, a robust predictive analysis can be conducted by examining the extensive research on its core structural components: the substituted benzaldehyde and vanillin frameworks. This guide provides an in-depth, objective comparison of the known biological activities—specifically anticancer, antimicrobial, and anti-inflammatory properties—of various vanillin and benzaldehyde derivatives. By synthesizing this data, we can project the therapeutic potential of novel derivatives of "Ethyl (5-formyl-2-methoxyphenoxy)acetate" and provide a rationale for their targeted synthesis and evaluation.
Comparative Analysis of Biological Activities
The biological potential of derivatives stemming from the "Ethyl (5-formyl-2-methoxyphenoxy)acetate" core is best understood by dissecting the contributions of its vanillin and benzaldehyde substructures. Extensive research has demonstrated that modifications to these aromatic aldehydes can profoundly influence their therapeutic properties.
Anticancer Activity: A Promising Frontier
Vanillin and benzaldehyde derivatives, particularly Schiff bases and their metal complexes, have demonstrated significant cytotoxic activity against a variety of cancer cell lines. The imine group (-C=N-) of the Schiff base linkage is crucial for this activity, with the nature of the substituent on the nitrogen atom playing a key role in modulating potency.
Key Insights from Experimental Data:
-
Schiff Base Derivatives of Vanillin: Studies have shown that Schiff bases derived from vanillin exhibit potent anticancer effects. For instance, certain ortho-vanillin Schiff base complexes have demonstrated superior cytotoxicity against the MCF-7 breast cancer cell line when compared to the standard chemotherapeutic drug, cisplatin. A palladium(II) complex of an ortho-vanillin Schiff base showed an IC50 value of 7.21 µM against MCF-7 cells, significantly lower than that of cisplatin (IC50 = 61.56 µM) in the same study[1].
-
Substituent Effects: The nature and position of substituents on the aromatic ring of benzaldehyde derivatives significantly impact their anticancer activity. Electron-withdrawing or donating groups can alter the electronic properties of the molecule, influencing its interaction with biological targets.
-
Metal Complexation: The chelation of vanillin and benzaldehyde Schiff bases with transition metals (e.g., Cu(II), Pd(II)) often enhances their anticancer activity. These complexes can introduce novel mechanisms of action, including the generation of reactive oxygen species (ROS) and interaction with DNA. Copper complexes of vanillin Schiff bases have shown low micromolar potency against breast cancer cells[2].
Comparative Performance:
The table below summarizes the half-maximal inhibitory concentration (IC50) values of selected vanillin and benzaldehyde derivatives against the MCF-7 human breast cancer cell line, alongside standard chemotherapeutic agents for comparison.
| Compound/Drug | Derivative Type | IC50 (µM) against MCF-7 | Reference |
| Palladium(II) complex of ortho-vanillin Schiff base | Schiff Base Metal Complex | 7.21 | [1] |
| Copper(II) complex of vanillin Schiff base (Compound 4 ) | Schiff Base Metal Complex | ~1.1 | [2] |
| Erypogein D | Natural Product | 30.12 | [3] |
| Cisplatin | Standard Drug | 1.0 - 61.56 (variable) | [1][4] |
| 5-Fluorouracil (5-FU) | Standard Drug | 4.6 (against HCT-116) | [1] |
Note: IC50 values can vary between studies due to different experimental conditions.
Antimicrobial Activity: Combating Pathogenic Microbes
The vanillin and benzaldehyde moieties are known to possess intrinsic antimicrobial properties. Derivatization, particularly through the formation of Schiff bases, has been a successful strategy to enhance their antibacterial and antifungal efficacy.
Key Insights from Experimental Data:
-
Broad-Spectrum Potential: Vanillin derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The antimicrobial action is often attributed to the disruption of cell membrane integrity and the inhibition of essential enzymes.
-
Structure-Activity Relationship: The antimicrobial potency of these derivatives is closely linked to their chemical structure. For example, p-vanillin derived Schiff bases have exhibited greater activity than their vanillin-based counterparts[5].
-
Benzaldehyde's Role: Benzaldehyde itself exhibits bactericidal activity, with Minimum Inhibitory Concentration (MIC) values typically ranging from 6 mM to 10 mM against various bacterial strains[6]. However, some studies report a higher MIC of ≥ 1024 µg/mL against Staphylococcus aureus[7][8].
Comparative Performance:
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzaldehyde derivatives and standard antibiotics against Staphylococcus aureus, a common and often drug-resistant pathogen.
| Compound/Drug | Derivative Type | MIC (µg/mL) against S. aureus | Reference |
| Benzaldehyde | Aldehyde | ≥ 1024 | [7][8] |
| Benzaldehyde Derivative 1 | Benzaldehyde Derivative | ~7.3 mm inhibition zone at 50 µg | [9] |
| Vancomycin | Standard Antibiotic | ≤2 - 4 | [7] |
| Ciprofloxacin | Standard Antibiotic | ~5 - 64 | [10] |
Note: MIC values can be presented as a concentration or as a zone of inhibition in agar diffusion assays.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of numerous diseases, and compounds with anti-inflammatory properties are of great therapeutic interest. Vanillin and its derivatives have been shown to possess significant anti-inflammatory effects.
Key Insights from Experimental Data:
-
Mechanism of Action: The anti-inflammatory activity of vanillin is attributed to its ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-6, IL-1β). It can also inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway[11].
-
In Vivo Efficacy: In animal models, vanillin derivatives have demonstrated the ability to reduce carrageenan-induced paw edema, a classic model of inflammation[6].
-
Quantitative Assessment: While much of the data is descriptive, some studies have reported IC50 values for the inhibition of nitric oxide production in cell-based assays, with values in the range of 820.93-969.13 µg/mL for certain extracts containing vanillin-related compounds[12].
Comparative Performance:
Direct comparative IC50 data for a wide range of "Ethyl (5-formyl-2-methoxyphenoxy)acetate" derivatives in anti-inflammatory assays is not yet available. However, the known mechanisms of action of vanillin provide a strong rationale for exploring these derivatives as potential anti-inflammatory agents. Future studies should focus on quantifying their inhibitory effects on key inflammatory targets and comparing them to established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the scientific integrity and reproducibility of findings, standardized and validated experimental protocols are paramount. The following sections detail the methodologies for assessing the key biological activities discussed.
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Prepare Inoculum: Culture the bacterial strain (e.g., Staphylococcus aureus) overnight and then dilute it in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized concentration (approximately 5 x 10^5 CFU/mL).
-
Serial Dilution: Prepare two-fold serial dilutions of the test compound in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of "Ethyl (5-formyl-2-methoxyphenoxy)acetate" derivatives will be intricately linked to their structural features. Based on the existing literature for related compounds, the following SAR insights can be proposed:
Future research should focus on the synthesis of a focused library of "Ethyl (5-formyl-2-methoxyphenoxy)acetate" derivatives, particularly Schiff bases formed at the formyl position and modifications of the acetate group. These novel compounds should then be systematically screened for their anticancer, antimicrobial, and anti-inflammatory activities using the standardized protocols outlined above. A thorough investigation into their mechanisms of action will be crucial for identifying lead candidates for further preclinical development.
Conclusion
While direct experimental evidence for the biological activities of "Ethyl (5-formyl-2-methoxyphenoxy)acetate" derivatives is still emerging, a comprehensive analysis of its structural progenitors, vanillin and benzaldehyde, provides a strong foundation for predicting their therapeutic potential. The existing body of research strongly suggests that derivatives of this scaffold are likely to exhibit significant anticancer, antimicrobial, and anti-inflammatory properties. This guide serves as a valuable resource for researchers in the field, offering a comparative framework and detailed experimental methodologies to facilitate the rational design and evaluation of this promising new class of compounds. The systematic exploration of these derivatives holds the promise of yielding novel and effective therapeutic agents.
References
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Niazi, J., et al. (2011). Anti-inflammatory and antinociceptive activity of vanillin. ResearchGate. Available at: [Link]
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Chen, J., et al. (2015). Down Regulation of CIAPIN1 Reverses Multidrug Resistance in Human Breast Cancer Cells by Inhibiting MDR1. ResearchGate. Available at: [Link]
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Faghih, Z., et al. (2020). Importance of the Applicability of O-Vanillin Schiff Base Complexes: Review. ResearchGate. Available at: [Link]
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Miyazaki, T., et al. (2023). A Comparison of the Minimum Inhibitory Concentration of Antibiotics in Staphylococcus Species Isolated From Orthopedic and Respiratory Medicine Infections. Cureus. Available at: [Link]
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dos Santos, J. F. S., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Molecules. Available at: [Link]
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Zhang, Y., et al. (2024). The Food Additive Benzaldehyde Confers a Broad Antibiotic Tolerance by Modulating Bacterial Metabolism and Inhibiting the Formation of Bacterial Flagella. MDPI. Available at: [Link]
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Awang, N., et al. (2015). Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells. PubMed Central. Available at: [Link]
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Lee, J. H., et al. (2018). Phenotypic and genotypic characterisation of multiple antibiotic-resistant Staphylococcus aureus exposed to subinhibitory levels of oxacillin and levofloxacin. ResearchGate. Available at: [Link]
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Kellett, A., et al. (2021). Anti-Cancer Stem Cell Properties of Square Planar Copper(II) Complexes with Vanillin Schiff Base Ligands. PubMed Central. Available at: [Link]
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Kumar, A., et al. (2023). Synthesis, characterization, crystal structure, and molecular docking of o-vanillin and l-valine derived molecules: a DFT study and antiproliferative activity against the PANC-1 cancer cell line. New Journal of Chemistry. Available at: [Link]
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Johns Hopkins ABX Guide. (2025). Staphylococcus aureus. Johns Hopkins ABX Guide. Available at: [Link]
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dos Santos, J. F. S., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. ResearchGate. Available at: [Link]
-
Laina, V., et al. (2024). Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. MDPI. Available at: [Link]
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Science.gov. (n.d.). mcf-7 cells ic50: Topics by Science.gov. Science.gov. Available at: [Link]
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Zhang, Y., et al. (2019). Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. ACS Omega. Available at: [Link]
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Sobola, A. O., et al. (2018). Synthesis, Characterization and Antimicrobial Activity of p-Vanillin and Vanillin Schiff Bases. ResearchGate. Available at: [Link]
-
Yilmaz, I., et al. (2019). IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. Available at: [Link]
-
Kwiecińska-Piróg, J., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PubMed Central. Available at: [Link]
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Basak, U., et al. (2019). o-Vanillin Derived Schiff Bases and Their Organotin(IV) Compounds: Synthesis, Structural Characterisation, In-Silico Studies and Cytotoxicity. PubMed. Available at: [Link]
-
Ozek, G., et al. (2022). Evaluation of Antioxidant Activity of Obtained Derivatives of Vanillin. ResearchGate. Available at: [Link]
-
dos Santos, J. F. S., et al. (2021). MIC of antibiotics and benzaldehyde against Staphylococcus aureus. ResearchGate. Available at: [Link]
-
Chandavaram, S., et al. (2023). IC50 values of the promising derivatives against the MCF-7 cell line. ResearchGate. Available at: [Link]
-
Lo Giudice, M., et al. (2021). Assessment of the Vanillin Anti-Inflammatory and Regenerative Potentials in Inflamed Primary Human Gingival Fibroblast. PubMed Central. Available at: [Link]
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Al-Dhaheri, A. M., et al. (2024). Prevalence, Antimicrobial Resistance, and Molecular Characteristics of MRSA in Saudi Arabia: A Retrospective Study. MDPI. Available at: [Link]
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A Senior Application Scientist's Guide to the Efficacy of Ethyl (5-formyl-2-methoxyphenoxy)acetate in Heterocyclic Synthesis
In the landscape of modern synthetic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This guide provides a comprehensive evaluation of ethyl (5-formyl-2-methoxyphenoxy)acetate, a promising yet underutilized building block for the synthesis of diverse heterocyclic scaffolds. While direct literature applications of this specific reagent are sparse, its structural motifs—a reactive aldehyde, a methoxy-activated aromatic ring, and an ethyl acetate ether linkage—suggest a high potential for versatility.
This document will explore the projected efficacy of ethyl (5-formyl-2-methoxyphenoxy)acetate in key heterocyclic transformations, drawing comparisons with established, alternative precursors. The insights provided are grounded in well-established reaction mechanisms and supported by experimental data from analogous systems, offering researchers and drug development professionals a forward-looking perspective on its synthetic utility.
Synthesis and Physicochemical Properties of Ethyl (5-formyl-2-methoxyphenoxy)acetate
The title compound is readily accessible from the bio-renewable platform chemical, 5-hydroxy-2-methoxybenzaldehyde (a derivative of vanillin), through a standard Williamson ether synthesis. This straightforward and high-yielding preparation enhances its appeal as a versatile intermediate.
Proposed Synthetic Protocol
A reliable synthesis can be adapted from established procedures for similar phenolic ethers.[1][2]
Experimental Protocol: Synthesis of Ethyl (5-formyl-2-methoxyphenoxy)acetate
-
To a stirred solution of 5-hydroxy-2-methoxybenzaldehyde (10.0 g, 65.7 mmol) in dry N,N-dimethylformamide (DMF, 150 mL), add anhydrous potassium carbonate (18.2 g, 131.4 mmol).
-
To this suspension, add ethyl bromoacetate (10.9 mL, 98.6 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 80°C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water (500 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with brine (3 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the title compound as a solid.
Physicochemical Data (Predicted and Analogous)
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₅ | - |
| Molecular Weight | 238.24 g/mol | - |
| Appearance | Predicted: White to off-white solid | Analogy |
| Solubility | Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, DMF) | Analogy |
Application in Benzofuran Synthesis: A Comparative Analysis
The synthesis of benzofurans, a core motif in many pharmaceuticals, represents a prime potential application for ethyl (5-formyl-2-methoxyphenoxy)acetate. The presence of the ortho-methoxy group and the formyl substituent makes it an interesting candidate for palladium-catalyzed cyclization strategies.
Proposed Palladium-Catalyzed Domino Synthesis
Drawing from methodologies developed for related 2-(2-formylphenoxy)acetonitriles, a palladium-catalyzed reaction between ethyl (5-formyl-2-methoxyphenoxy)acetate and an aryl boronic acid could provide a direct route to 2-aryl-3-hydroxy-6-methoxybenzofuran-5-carbaldehyde derivatives.[3]
Comparison with Alternative Methods
| Method | Starting Material | Reagents | Yields | Advantages | Disadvantages | Ref |
| Proposed Domino | Ethyl (5-formyl-2-methoxyphenoxy)acetate | ArB(OH)₂, Pd(OAc)₂, ligand | Predicted: Good | One-pot, high atom economy, direct access to functionalized benzofurans | Requires catalyst, potential for side reactions | [3] |
| Classic Perkin | Salicylaldehyde | Acetic anhydride, sodium acetate | Moderate to Good | Readily available materials, well-established | High temperatures, limited substituent tolerance | [4] |
| Sonogashira Coupling | 2-Halophenol | Terminal alkyne, Pd catalyst, Cu(I) | Good to Excellent | High yields, broad substrate scope | Requires pre-functionalized starting materials | [5] |
| Wittig Reaction | Phenol | Formaldehyde, PPh₃, propionic anhydride | Moderate | Access to 2-alkylbenzofurans | Multi-step, use of stoichiometric phosphine reagents | [4] |
Potential in Pyrimidine Synthesis
Pyrimidines are fundamental heterocycles in medicinal chemistry. The aldehyde functionality of ethyl (5-formyl-2-methoxyphenoxy)acetate can be leveraged to construct the pyrimidine ring through multi-component reactions.
Proposed Biginelli-Type Reaction Pathway
A plausible route involves a three-component condensation of our title compound, a β-ketoester (e.g., ethyl acetoacetate), and urea or thiourea under acidic catalysis. This would lead to a highly functionalized dihydropyrimidine derivative.
Comparison with Alternative Pyrimidine Syntheses
| Method | Key Fragments | Reagents | Yields | Advantages | Disadvantages | Ref |
| Proposed Biginelli | Aldehyde , β-Ketoester, Urea/Thiourea | Acid catalyst | Predicted: Good | One-pot, operational simplicity, diverse substitution patterns possible | May require optimization for the specific aldehyde | [6] |
| Standard Synthesis | 1,3-Dicarbonyl, Amidine/Guanidine | Base or acid catalyst | Good to Excellent | High yields, well-established | Requires synthesis of amidine/guanidine precursors | [7] |
| From Chalcones | Chalcone, Guanidine | Base catalyst | Good | Readily accessible chalcones | Two-step process (chalcone synthesis first) | [6] |
Outlook on Coumarin and Quinoline Synthesis
Coumarin Synthesis: A Note of Caution
Classic coumarin syntheses like the Pechmann or Knoevenagel condensations typically require a free hydroxyl group ortho to the aldehyde.[8][9] Since the phenolic hydroxyl in our starting material is etherified, it is not a direct substrate for these reactions. However, it could be employed in more complex, multi-step pathways where the ether is cleaved at a later stage, or in reactions that do not follow the traditional mechanisms.
Quinoline Synthesis: The Friedländer Annulation
The Friedländer synthesis offers a potential route to quinolines by reacting an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[10][11] While ethyl (5-formyl-2-methoxyphenoxy)acetate lacks the requisite amino group, a simple nitration followed by reduction would yield a suitable precursor. This two-step modification would open the door to a wide array of substituted quinolines.
Experimental Protocol: Hypothetical Friedländer Synthesis
-
Nitration: Treat ethyl (5-formyl-2-methoxyphenoxy)acetate with a mixture of nitric acid and sulfuric acid at low temperature to introduce a nitro group, likely ortho to the activating methoxy group.
-
Reduction: Reduce the resulting nitro-aldehyde using a standard reducing agent such as SnCl₂/HCl or catalytic hydrogenation to obtain the corresponding amino-aldehyde.
-
Cyclization: Condense the amino-aldehyde with a ketone (e.g., acetone, ethyl acetoacetate) in the presence of a base (e.g., piperidine, NaOH) or acid catalyst to afford the quinoline derivative.
Conclusion and Future Perspectives
Ethyl (5-formyl-2-methoxyphenoxy)acetate emerges as a latent, yet powerful, building block for heterocyclic synthesis. Its straightforward preparation from a bio-sourced precursor, combined with the strategic placement of reactive functional groups, positions it as an attractive alternative to more conventional starting materials.
While direct experimental validation is pending in the literature, the comparative analyses presented in this guide, based on established chemical principles, strongly support its potential efficacy in the synthesis of high-value benzofuran and pyrimidine scaffolds. Further research into the reaction scope and optimization for this specific reagent is highly encouraged and promises to unlock novel and efficient synthetic pathways for the drug discovery and materials science communities.
References
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El-Gazzar, A. B. A., Gaafar, A. M., & Aly, H. M. (n.d.). Synthesis of Pyrimidine Derivatives. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]
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Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Retrieved from [Link]
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Asnawati, D., et al. (2024). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Walailak Journal of Chemistry, 7(2). Retrieved from [Link]
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Maj, M., et al. (2021). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules, 26(16), 5037. Retrieved from [Link]
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A Senior Scientist's Guide to the Orthogonal Validation of Ethyl (5-formyl-2-methoxyphenoxy)acetate Derivatives
Introduction: Beyond the Reaction Scheme
This guide provides an in-depth comparison of the essential analytical methodologies for validating the structure of Ethyl (5-formyl-2-methoxyphenoxy)acetate and its analogues. We will move beyond simply listing techniques to explain the causality behind their selection, demonstrating how a synergistic workflow creates a self-validating system for structural elucidation.
The Analytical Imperative: Deconstructing the Target Structure
Before selecting our analytical tools, we must first identify the key structural questions to be answered for a molecule like Ethyl (5-formyl-2-methoxyphenoxy)acetate:
-
Molecular Formula Confirmation: Is the elemental composition correct (C₁₂H₁₄O₅)?
-
Functional Group Identity: Are the requisite aldehyde (-CHO), ether (Ar-O-CH₂), and ethyl ester (-COOCH₂CH₃) groups present?
-
Substitution Pattern: Are the formyl, methoxy, and ethoxyacetate groups correctly positioned on the aromatic ring?
-
Connectivity: How are the constituent atoms bonded together? For instance, confirming the ether linkage between the phenoxy ring and the acetate moiety.
-
Purity: What is the purity level of the material, and what are the identities of any significant impurities?[1]
Answering these questions requires a combination of spectroscopic and chromatographic techniques, each providing a unique and complementary piece of the structural puzzle.
Core Validation Workflow: A Synergistic Approach
A robust validation strategy does not rely on a single "best" method but integrates several techniques in a logical sequence. The results from each step inform and corroborate the others, leading to a high-confidence structural assignment.
Caption: Logical workflow for the comprehensive structural validation of a target molecule.
Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Why It's Essential: Before any spectroscopic analysis, establishing the purity of the sample is non-negotiable. Spectroscopic techniques provide data on the entire sample; if significant impurities are present, the resulting spectra will be a confusing mixture of signals, leading to incorrect structural interpretation. HPLC is the industry standard for determining the purity of pharmaceutical intermediates.[2]
Causality of Method Choice:
-
Technique: Reversed-Phase HPLC (RP-HPLC) is the method of choice. The nonpolar stationary phase (e.g., C18) effectively retains the moderately polar Ethyl (5-formyl-2-methoxyphenoxy)acetate, while a polar mobile phase (e.g., acetonitrile/water gradient) allows for fine-tuned elution.
-
Detector: A UV-Vis detector is ideal. The aromatic ring in the molecule is a strong chromophore, providing excellent sensitivity at wavelengths around 254 nm or 280 nm. A Photo-Diode Array (PDA) detector is even better, as it can provide UV spectra for each peak, helping to assess peak purity and identify potential co-eluting impurities.
Comparative Performance: HPLC vs. Alternatives
| Technique | Principle | Resolution | Throughput | Information Provided |
| HPLC | Differential partitioning between mobile and stationary phases | Very High | High | Purity (%), Impurity Profile, Quantitative Analysis |
| TLC | Adsorption chromatography on a plate | Low | Very High | Qualitative purity, Spot separation |
| GC | Partitioning into a gaseous mobile phase | Very High | High | Purity of volatile, thermally stable compounds only |
Experimental Protocol: RP-HPLC Purity Analysis
-
Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.
-
Instrumentation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: PDA/UV at 254 nm.
-
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 30% B
-
20-25 min: Hold at 30% B (re-equilibration)
-
-
Data Analysis: Integrate the peak areas. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. A purity level of >98% is typically desired for proceeding with detailed structural analysis.
Foundational Spectroscopic Analysis
This suite of techniques provides the initial, high-level structural information, confirming the molecular formula and the presence of key functional groups.
A. High-Resolution Mass Spectrometry (HRMS)
Why It's Essential: HRMS provides an extremely accurate mass measurement, allowing for the unambiguous determination of the molecular formula. This is the first and most crucial piece of evidence to confirm that the desired reaction has occurred.
Causality of Method Choice:
-
Technique: Electrospray Ionization (ESI) is a soft ionization technique ideal for this moderately polar molecule, minimizing fragmentation and maximizing the intensity of the molecular ion peak ([M+H]⁺ or [M+Na]⁺).[3]
-
Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer provides the high resolution (typically <5 ppm mass accuracy) needed to distinguish between elemental compositions with the same nominal mass.
Expected Data:
-
Target Molecular Formula: C₁₂H₁₄O₅
-
Exact Mass (Monoisotopic): 238.0841 g/mol
-
Expected HRMS Result (as [M+H]⁺): m/z 239.0919. An observed mass within ±0.001 Da of this value strongly supports the proposed formula.
B. Fourier-Transform Infrared (FTIR) Spectroscopy
Why It's Essential: FTIR is a rapid and simple method to confirm the presence of the key functional groups predicted by the structure. It acts as a quick "litmus test" for the success of the synthesis.[4]
Causality of Method Choice: The molecule has several polar bonds (C=O, C-O) which give rise to strong, characteristic absorption bands in the IR spectrum.
Expected Data & Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance for Structure |
| ~2850-2750 | C-H Stretch (doublet) | Aldehyde (-CHO) | Confirms presence of the formyl group. |
| ~1760-1740 | C=O Stretch | Ethyl Ester | Confirms presence of the ester carbonyl.[5] |
| ~1690-1670 | C=O Stretch | Aromatic Aldehyde | Confirms presence of the aldehyde carbonyl.[6] |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring | Confirms the benzene ring backbone. |
| ~1250-1200 | C-O Stretch (asymmetric) | Aryl-Alkyl Ether | Supports the crucial phenoxyacetate linkage. |
| ~1150-1050 | C-O Stretch | Ester | Supports the ester functional group. |
Note: The two distinct C=O stretches for the ester and aldehyde are critical diagnostic peaks.
Definitive Structure Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise connectivity and stereochemistry of an organic molecule.[7] For Ethyl (5-formyl-2-methoxyphenoxy)acetate, a combination of 1D and 2D NMR experiments is required for a complete and irrefutable structural assignment.[8]
A. ¹H NMR: Mapping the Proton Environment
Provides information on the number of different proton environments, their electronic environment (chemical shift), and their neighboring protons (splitting pattern).
Predicted ¹H NMR Spectrum (in CDCl₃, 300-500 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.85 | s | 1H | H -C=O | Aldehyde protons are highly deshielded. |
| ~7.50 | dd | 1H | Ar-H (H6) | Ortho to formyl, meta to ether. |
| ~7.40 | d | 1H | Ar-H (H4) | Meta to both formyl and ether. |
| ~7.00 | d | 1H | Ar-H (H3) | Ortho to ether, meta to formyl. |
| ~4.70 | s | 2H | O-CH₂ -COO | Methylene protons adjacent to two oxygen atoms. |
| ~4.25 | q | 2H | COO-CH₂ -CH₃ | Methylene of ethyl group, split by CH₃. |
| ~3.90 | s | 3H | O-CH₃ | Methoxy protons. |
| ~1.30 | t | 3H | COO-CH₂-CH₃ | Methyl of ethyl group, split by CH₂. |
B. ¹³C NMR & DEPT: The Carbon Skeleton
Provides information on the number of different carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is crucial to differentiate between CH₃, CH₂, CH, and quaternary (C) carbons.
Predicted ¹³C NMR Spectrum (in CDCl₃, 75-125 MHz):
| Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment |
| ~191.0 | + (CH) | C =O (Aldehyde) |
| ~168.5 | - (C) | C =O (Ester) |
| ~155.0 | - (C) | Ar-C (C2, attached to OCH₃) |
| ~150.0 | - (C) | Ar-C (C1, attached to OCH₂) |
| ~135.0 | - (C) | Ar-C (C5, attached to CHO) |
| ~128.0 | + (CH) | Ar-C H (C6) |
| ~125.0 | + (CH) | Ar-C H (C4) |
| ~112.0 | + (CH) | Ar-C H (C3) |
| ~66.0 | - (CH₂) | O-C H₂-COO |
| ~61.5 | - (CH₂) | COO-C H₂-CH₃ |
| ~56.0 | + (CH₃) | O-C H₃ |
| ~14.0 | + (CH₃) | COO-CH₂-C H₃ |
C. 2D NMR: Confirming Connectivity
While 1D NMR provides a strong hypothesis, 2D NMR provides the definitive proof of connectivity.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons). The key expected correlation is between the ethyl group's -CH₂- protons (~4.25 ppm) and -CH₃ protons (~1.30 ppm).
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of all protonated carbons in the ¹³C spectrum based on the more easily interpreted ¹H spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment. It shows correlations between protons and carbons that are 2-3 bonds away, mapping out the molecular skeleton.
Caption: Key HMBC correlations confirming the ether linkage and formyl group position.
The Gold Standard: Single-Crystal X-ray Crystallography
Why It's Used: When absolute, unambiguous proof of structure, including 3D spatial arrangement, is required, X-ray crystallography is the definitive technique.[9][10] It is particularly valuable for resolving novel structures, confirming the regiochemistry of complex substitutions, or for patent applications.
Causality of Method Choice: This technique relies on the diffraction of X-rays by a well-ordered crystal lattice. The resulting diffraction pattern is mathematically decoded to generate a 3D electron density map of the molecule, revealing the precise location of each atom.[11]
Performance and Limitations:
-
Strengths: Provides an exact and undeniable 3D structure. Bond lengths, bond angles, and intermolecular interactions are all determined with high precision.[9]
-
Limitations: The primary bottleneck is the requirement to grow a high-quality single crystal of sufficient size, which can be challenging and time-consuming.[11][12]
Conclusion: A Unified and Self-Validating Approach
The structural validation of Ethyl (5-formyl-2-methoxyphenoxy)acetate derivatives is not a checklist of techniques but a logical, evidence-based investigation. The process is self-validating because each piece of data must be consistent with all others:
-
HPLC confirms the sample is pure enough for analysis.
-
HRMS provides the molecular formula, which must match the atom count from NMR.
-
FTIR confirms the functional groups whose signals must be present in the NMR spectra.
-
¹H and ¹³C NMR provide the core framework, which is then definitively pieced together by 2D NMR .
-
Finally, X-ray crystallography , when feasible, provides the ultimate visual confirmation of the structure deduced from spectroscopy.
By following this orthogonal approach, researchers and drug development professionals can ensure the structural integrity of their molecules with the highest degree of scientific rigor and confidence.
References
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Wheelock, C. E., Colvin, M. E., Sanborn, J. R., & Hammock, B. D. (2008). Substituted 3-phenylpropenoates and related analogs: electron ionization mass spectral fragmentation and density functional theory calculations. Journal of Mass Spectrometry, 43(8), 1053-1062. [Link]
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Suryanti, V., Wibowo, F. R., Khotijah, S., & Mardjan, M. I. D. (2023). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2-METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Molekul, 18(2), 118-126. [Link]
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Le, T. L., et al. (2023). Site-specific hydrogen isotope measurements of vanillin by 2H-qNMR and GC-IRMS. Metrologia, 60(4), 045003. [Link]
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Schneebeli, S. T., et al. (2020). Absolute Configuration of Small Molecules by Co-crystallization. Angewandte Chemie International Edition, 59(37), 15875-15881. [Link]
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Sankari, H., & Krishnakumar, V. (2018). FT-IR Peak value and its functional groups of ethyl acetate extract of A. sahyadricus. leaf part. ResearchGate. [Link]
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Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Asian Journal of Chemistry, 9(2), 1-19. [Link]
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Remaud, G. S., et al. (2003). Authentication of the Origin of Vanillin Using Quantitative Natural Abundance 13 C NMR. Journal of Agricultural and Food Chemistry, 51(10), 2821-2827. [Link]
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MIT OpenCourseWare. (2005). Methods for the Elucidation of the Structure of Organic Compounds. MIT. [Link]
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Popiel, S., & Nawała, J. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 62(1), 3-9. [Link]
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Chemistry LibreTexts. (2023). 19.14: Spectroscopy of Aldehydes and Ketones. LibreTexts. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl (5-formyl-2-methoxyphenoxy)acetate
This guide provides essential safety and logistical information for the proper disposal of Ethyl (5-formyl-2-methoxyphenoxy)acetate (CAS No. 51336-38-0). As drug development professionals and researchers, our commitment to safety and environmental stewardship necessitates a rigorous and well-documented approach to chemical waste management. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.
Hazard Assessment and Characterization
Based on data for structurally similar compounds, such as Ethyl (2-formylphenoxy)acetate and Ethyl (2-methoxyphenoxy)acetate, we can infer the primary hazards. The GHS classifications for a closely related compound suggest it may be harmful if swallowed, inhaled, or in contact with skin, and can cause significant skin and eye irritation[1]. The aldehyde functional group can be a sensitizer, and the ether linkage introduces a potential, though likely low, risk of peroxide formation upon prolonged storage and exposure to air[2][3].
Table 1: Inferred Hazard Profile of Ethyl (5-formyl-2-methoxyphenoxy)acetate
| Hazard Category | Description | Primary Precaution |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled[1]. | Avoid direct contact and aerosol generation. Handle in a well-ventilated area. |
| Skin Corrosion/Irritation | Causes skin irritation[1]. | Wear appropriate chemical-resistant gloves and a lab coat. |
| Serious Eye Damage/Irritation | Causes serious eye irritation[1]. | Use chemical safety goggles or a face shield. |
| Respiratory Irritation | May cause respiratory tract irritation[1]. | Handle within a certified chemical fume hood. |
| Chemical Reactivity | As an ether, may form explosive peroxides over time when exposed to air and light[2][3]. | Date containers upon receipt and opening. Do not use if crystals or precipitate are visible. |
Personal Protective Equipment (PPE) and Engineering Controls
Based on the hazard assessment, a multi-layered approach to protection is required, combining engineering controls and appropriate PPE.
-
Engineering Controls : All handling and preparation of waste involving Ethyl (5-formyl-2-methoxyphenoxy)acetate should be conducted in a certified chemical fume hood to minimize inhalation exposure[4].
-
Hand Protection : Wear nitrile or other chemically resistant gloves tested according to standards like EN 374. Dispose of contaminated gloves immediately after use[5].
-
Eye Protection : Use chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[6].
-
Skin and Body Protection : A standard laboratory coat should be worn. Ensure it is buttoned to provide maximum coverage.
Spill Management Protocol
Immediate and correct response to a spill is critical to preventing exposure and environmental contamination.
Experimental Protocol: Small-Scale Spill Cleanup
-
Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Control Vapors : Ensure the chemical fume hood is operational to control the spread of any vapors.
-
Don PPE : Before approaching the spill, don the full PPE detailed in Section 2.
-
Containment : Cover the spill with a dry, inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection : Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal[6]. Use non-sparking tools if the compound is determined to be flammable or if flammable solvents are present.
-
Decontamination : Clean the spill area with a detergent and water solution, followed by a final rinse with water. Collect all cleaning materials as hazardous waste.
-
Waste Disposal : Seal and label the waste container and dispose of it according to the procedures outlined in Section 4.
Step-by-Step Disposal Procedure
The disposal of Ethyl (5-formyl-2-methoxyphenoxy)acetate must comply with federal, state, and local regulations, as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[7]. Chemical waste from laboratories must be managed to ensure isolation and prevent environmental release[8].
The following workflow provides a logical decision-making process for the proper disposal of this chemical waste.
Caption: Disposal decision workflow for Ethyl (5-formyl-2-methoxyphenoxy)acetate.
Experimental Protocol: Waste Collection and Storage
-
Waste Characterization : Determine if the waste is the pure compound or a solution. If it is a solution, identify all components. Ethyl (5-formyl-2-methoxyphenoxy)acetate waste should be classified as non-halogenated organic waste.
-
Segregation : Do not mix this waste with halogenated solvents, strong oxidizers, or acids[9]. Proper segregation is a key requirement for safe disposal[8].
-
Container Selection : Use a designated, chemically compatible hazardous waste container with a secure, vapor-tight lid. High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must be in good condition with no leaks or residues on the outside.
-
Labeling : The waste container must be clearly labeled as "Hazardous Waste." The label must also include:
-
The full chemical name: "Ethyl (5-formyl-2-methoxyphenoxy)acetate" and any other components in the waste stream.
-
The accumulation start date (the date the first drop of waste is added).
-
The relevant hazard characteristics (e.g., "Irritant"). OSHA requires that labels on containers of hazardous chemicals are not defaced or removed[10].
-
-
Accumulation : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be at or near the point of generation and under the control of the laboratory personnel. It must be in a secondary containment tray to contain any potential leaks[11]. Keep the container closed at all times except when adding waste.
-
Final Disposal : Once the container is full, or within the time limits specified by institutional policy and RCRA regulations (typically 180 days for Small Quantity Generators), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. They will ensure the waste is transported and disposed of via approved methods, such as incineration, in compliance with all regulations[8][12].
By adhering to this comprehensive guide, researchers and laboratory personnel can ensure the safe and compliant disposal of Ethyl (5-formyl-2-methoxyphenoxy)acetate, upholding the highest standards of scientific integrity and workplace safety.
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Angene Chemical. (n.d.). Ethyl 2-(5-formyl-2-methoxyphenoxy)acetate (CAS# 51336-38-0). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83114, Ethyl (2-methoxyphenoxy)acetate. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
